molecular formula C8H11N3O3 B13354712 Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

カタログ番号: B13354712
分子量: 197.19 g/mol
InChIキー: HUAPKWMRGUMTKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is a chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel heterocyclic compounds with potential biological activity. Its primary research value lies in its role as a key precursor for the development of pyrazole-fused heterocycles, such as pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives . These complex structures are synthesized and investigated for their preliminary anti-proliferative effects, with studies showing specific derivatives can inhibit the growth of A549 lung cancer cells and induce cell cycle arrest . The compound itself is part of the broader pyrazolone family, a class known for a wide spectrum of pharmacological properties including anticancer, anti-inflammatory, and antimicrobial activities . As a building block, this compound enables researchers to access diverse molecular architectures for screening and developing new therapeutic agents, especially in the ongoing search for more selective anti-cancer drugs . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)6-3-4-10-11(6)5-7(9)12/h3-4H,2,5H2,1H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAPKWMRGUMTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate: A Technical Guide to Regioselective N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic building block of significant interest in modern medicinal chemistry. Pyrazole-5-carboxylates are privileged pharmacophores frequently embedded in inhibitors targeting phosphodiesterases (PDEs), Janus kinases (JAK), and mutant PI3Kα pathways[1]. The functionalization at the N1 position with an acetamide moiety introduces a critical hydrogen-bond donor/acceptor network, enhancing target binding affinity and modulating the physicochemical properties (e.g., topological polar surface area, TPSA) of the resulting drug candidates[1].

However, the synthesis of this specific regioisomer presents a classic challenge in heterocyclic chemistry: the tautomerism of 1H-pyrazole-3(5)-carboxylates heavily biases direct N-alkylation toward the less sterically hindered 1,3-isomer[2]. This whitepaper provides a comprehensive, field-proven guide to overcoming this regioselectivity barrier, detailing both direct separation methodologies and advanced steric redirection strategies.

Synthetic Strategy & Mechanistic Rationale

The Regioselectivity Challenge

The starting material, ethyl 1H-pyrazole-3-carboxylate, exists in a tautomeric equilibrium with its 5-carboxylate form. When subjected to standard alkylation conditions (e.g., 2-bromoacetamide, K2​CO3​ , in acetonitrile or DMF), the electrophile preferentially attacks the nitrogen atom furthest from the bulky ethyl ester group[3]. Consequently, the reaction overwhelmingly yields ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-3-carboxylate (the 1,3-isomer), often in ratios exceeding 10:1 compared to the desired 1,5-isomer[4].

Causality in Experimental Design: Steric Redirection

To synthesize the 1,5-isomer efficiently without relying on low-yielding brute-force chromatographic separations, researchers must manipulate the steric environment of the pyrazole ring. Wright et al. demonstrated a highly effective "steric redirection" strategy[4].

  • Silylation: A bulky triphenylsilyl (TPS) group is installed at the 3-position.

  • Directed Alkylation: The massive steric bulk of the TPS group effectively blocks the adjacent nitrogen (N2). When 2-bromoacetamide is introduced, alkylation is forced to occur at the distal nitrogen (N1), adjacent to the carboxylate group.

  • Desilylation: The TPS group is subsequently cleaved using tetrabutylammonium fluoride (TBAF), revealing the desired 1,5-isomer in synthetically useful yields[4].

G cluster_direct Direct Alkylation (Standard) cluster_redirect Steric Redirection Strategy SM Ethyl 1H-pyrazole-3(5)-carboxylate DirAlk Alkylation (2-bromoacetamide, K2CO3) SM->DirAlk Silyl 1. Silylation (TPS-Cl, Base) SM->Silyl Iso13 1,3-Isomer (Major Product, Undesired) DirAlk->Iso13 Steric Preference Iso15_minor 1,5-Isomer (Minor Product, Target) DirAlk->Iso15_minor Steric Hindrance TPS_Int 3-TPS-pyrazole-5-carboxylate Silyl->TPS_Int Alk2 2. Alkylation (2-bromoacetamide) TPS_Int->Alk2 Alk_Int 1-Alkyl-3-TPS-pyrazole-5-carboxylate Alk2->Alk_Int Blocked 3-position Desilyl 3. Desilylation (TBAF) Alk_Int->Desilyl Iso15_major 1,5-Isomer (Major Product, Target) Desilyl->Iso15_major

Mechanistic pathways contrasting direct alkylation with the steric redirection strategy.

Experimental Protocols

The following self-validating protocol utilizes the steric redirection method to ensure high regiochemical fidelity.

Phase 1: Synthesis of Ethyl 3-(triphenylsilyl)-1H-pyrazole-5-carboxylate
  • Setup: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1H-pyrazole-3-carboxylate (10.0 mmol, 1.40 g) in anhydrous THF (50 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 11.0 mmol, 0.44 g) portion-wise. Causality: NaH ensures complete and irreversible deprotonation, preventing equilibrium-driven side reactions. Stir for 30 minutes until hydrogen evolution ceases.

  • Silylation: Add triphenylsilyl chloride (TPS-Cl, 10.5 mmol, 3.10 g) dissolved in 10 mL of THF dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the TPS-protected intermediate.

Phase 2: Regioselective Alkylation
  • Setup: Dissolve the TPS-protected intermediate (5.0 mmol) in anhydrous acetonitrile (25 mL).

  • Reagent Addition: Add powdered anhydrous K2​CO3​ (7.5 mmol, 1.04 g) and 2-bromoacetamide (6.0 mmol, 0.83 g). Causality: Acetonitrile is chosen over DMF to minimize the solubility of K2​CO3​ , maintaining a heterogeneous basic environment that favors N-alkylation over O-alkylation[4].

  • Thermal Cycling: Heat the mixture to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate and purify via flash chromatography to isolate Ethyl 1-(2-amino-2-oxoethyl)-3-(triphenylsilyl)-1H-pyrazole-5-carboxylate.

Phase 3: Desilylation
  • Cleavage: Dissolve the alkylated intermediate (3.0 mmol) in THF (15 mL). Add TBAF (1.0 M in THF, 3.3 mL, 3.3 mmol) dropwise at room temperature. Stir for 1 hour. Causality: The high fluorophilicity of silicon drives the rapid and quantitative cleavage of the N-Si bond.

  • Final Purification: Concentrate the mixture and directly load onto a silica gel column. Elute with CH2​Cl2​ /MeOH (95:5) to yield the pure target compound: Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate .

Workflow N1 Reaction Setup Dry MeCN, N2 atm N2 Base Addition K2CO3 (1.5 eq) N1->N2 N3 Electrophile 2-Bromoacetamide N2->N3 N4 Thermal Cycling 60°C, 12h N3->N4 N5 Workup Filtration & Conc. N4->N5 N6 Desilylation TBAF in THF N5->N6 N7 Validation NMR, HRMS N6->N7

Step-by-step experimental workflow for the regioselective synthesis and validation.

Characterization & Analytical Data

Rigorous analytical validation is required to confirm the regiochemistry. The distinction between the 1,3-isomer and the 1,5-isomer is most evident in the 1H NMR chemical shifts of the pyrazole ring protons and the N-methylene protons, driven by the anisotropic de-shielding effect of the adjacent ester carbonyl in the 1,5-isomer.

Table 1: Quantitative NMR & HRMS Characterization Summary
Analytical MethodParameter / AssignmentObserved ValueStructural Correlation
1H NMR (400 MHz, CDCl3​ ) Pyrazole H-3 δ 7.52 ppm (d, J = 2.0 Hz, 1H)Confirms unsubstituted 3-position.
Pyrazole H-4 δ 6.85 ppm (d, J = 2.0 Hz, 1H)Characteristic doublet of pyrazole core.
N- CH2​ -C(=O) δ 5.18 ppm (s, 2H)Downfield shift confirms proximity to N1 and ester.
Ester -O- CH2​ δ 4.32 ppm (q, J = 7.1 Hz, 2H)Standard ethyl ester methylene.
Amide NH2​ δ 6.10, 5.65 ppm (br s, 2H)Primary amide protons (diastereotopic environment).
13C NMR (100 MHz, CDCl3​ ) Amide C=O δ 168.4 ppmPrimary acetamide carbonyl.
Ester C=O δ 159.2 ppmConjugated ester carbonyl.
Pyrazole C-3, C-5, C-4 δ 138.5, 133.1, 110.4 ppmCore heterocyclic carbons.
N- CH2​ δ 52.7 ppmN-alkyl carbon.
HRMS (ESI-TOF) [M+H]+ m/z 198.0873 (Found)Calculated for C8​H12​N3​O3+​ : 198.0879
HPLC Purity UV 254 nm> 98.5%Validates removal of 1,3-isomer and TPS-OH.

Note: 2D NMR techniques (NOESY/HMBC) are highly recommended to definitively assign the regiochemistry. A strong NOE cross-peak between the N- CH2​ protons ( δ 5.18) and the ester ethyl protons ( δ 4.32) is absent in the 1,5-isomer, whereas it would be present in the 1,3-isomer if the ester was adjacent to the alkylated nitrogen.

Conclusion

The synthesis of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate requires deliberate circumvention of the inherent steric biases of the pyrazole core. While direct alkylation yields poor outcomes for the 1,5-isomer, the implementation of a transient, bulky silyl protecting group (steric redirection) provides a robust, scalable, and high-yielding pathway. Mastery of these regioselective techniques is essential for drug development professionals engineering advanced pyrazole-based therapeutics.

Sources

Physicochemical properties of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate. This molecule is built upon the pyrazole scaffold, a five-membered aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of approved therapeutic agents.[1][2] Understanding the physicochemical characteristics of novel pyrazole derivatives is paramount for drug discovery and development, as these properties fundamentally govern a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[3][4] This document details the molecular structure, solubility, lipophilicity (LogP), and other key identifiers. It further provides field-proven, step-by-step experimental protocols for the empirical determination of these properties, designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Significance of the Pyrazole Scaffold and Physicochemical Profiling

Nitrogen-containing heterocyclic frameworks are the backbone of modern pharmaceutical chemistry, and among them, the pyrazole ring is a highly versatile and privileged scaffold.[5] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and multiple points for substitution, allowing medicinal chemists to fine-tune biological activity and pharmacokinetic properties.[2][5] Pyrazole derivatives are found in numerous FDA-approved drugs, demonstrating efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][6]

The journey of a potential drug candidate from a laboratory curiosity to a clinical success is heavily dependent on its physicochemical properties.[7][8] Characteristics such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are critical determinants of a compound's ability to be absorbed into the bloodstream, travel to its target, and exert a therapeutic effect without causing undue toxicity.[3][4] Early and accurate assessment of these properties allows for informed decisions in lead optimization, reducing the risk of late-stage failures and accelerating the development timeline.[8] This guide focuses on Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate, providing the foundational knowledge required to assess its potential as a building block or lead compound in a drug discovery program.

Compound Profile and Key Identifiers

The subject of this guide is a substituted pyrazole characterized by an ethyl carboxylate group at the 5-position and an N-alkylated acetamide group at the 1-position. These functional groups are critical contributors to the molecule's overall physicochemical profile.

Chemical Structure

Caption: 2D structure of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate.

Core Compound Data

All quantitative data for the target compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylateN/A
CAS Number 2127110-18-1[9]
Molecular Formula C₈H₁₁N₃O₃[9]
Molecular Weight 197.19 g/mol [9]
Physical Form Expected to be a solid at room temperature[10]

Solubility Profile

Definition and Importance: Solubility is the ability of a compound (solute) to dissolve in a solvent to form a homogeneous solution.[11] Aqueous solubility is a critical factor for oral drug absorption, as a compound must dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Solubility in organic solvents like dimethyl sulfoxide (DMSO) is important for compound storage and handling in high-throughput screening assays.[12]

Experimental Protocol: Kinetic Aqueous Solubility Assessment (Shake-Flask Method)

This protocol outlines the "excess solid" or shake-flask method, a gold standard for determining thermodynamic solubility.[13] It measures the concentration of a compound in a saturated solution after a period of equilibration.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of the test solvent (e.g., Phosphate-Buffered Saline, pH 7.4) in a clean glass vial.[13] The use of an excess ensures that a saturated solution is achieved.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 hours) to allow the system to reach thermodynamic equilibrium.[13]

  • Phase Separation: After equilibration, centrifuge the sample at high speed (e.g., 15,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

  • Quantification: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound. The result is typically reported in µg/mL or µM.

Caption: Experimental workflow for determining thermodynamic aqueous solubility.

Lipophilicity (LogP & LogD)

Definition and Importance: Lipophilicity, or "fat-liking," describes a compound's affinity for a non-polar, lipid-rich environment versus a polar, aqueous one.[3] It is a key determinant of a drug's ability to cross cell membranes, bind to target proteins, and its overall ADME profile.[7] Lipophilicity is most commonly expressed as the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized species.[14][15] For most drugs, an optimal LogP value is generally between 1 and 5.[3]

Experimental Protocol: Shake-Flask Octanol-Water Partition Coefficient (LogP/LogD)

This protocol describes the traditional and most reliable method for LogP determination.[16]

Methodology:

  • Solvent Preparation: Prepare a biphasic system using n-octanol and an aqueous buffer (e.g., PBS, pH 7.4 for LogD). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and then allowing the layers to separate. This step is critical to ensure thermodynamic equilibrium during the experiment.[14]

  • Compound Addition: Prepare a stock solution of the test compound in the aqueous phase. Add a known volume of this solution to a vial containing a known volume of the pre-saturated n-octanol.

  • Partitioning: Seal the vial and shake it gently for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[14]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and n-octanol layers.

  • Concentration Measurement: Carefully sample both the upper (n-octanol) and lower (aqueous) layers. Measure the concentration of the compound in each phase using a suitable analytical method like LC-MS/MS.[]

  • Calculation: Calculate the LogP or LogD value using the following formula: LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])[15]

Caption: Workflow for the experimental determination of LogP/LogD.

Other Key Physicochemical Parameters

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a compound's ionization at a given pH.[3] This is crucial because the ionization state affects solubility, permeability, and target binding. The amide and pyrazole nitrogens in the topic compound can exhibit acidic or basic properties. The pKa can be determined experimentally using methods like potentiometric titration or UV-spectrophotometry.

Spectral Properties

While specific spectra for this compound are not publicly available, its structure allows for the prediction of characteristic signals that would be used for its identification and characterization.

  • ¹H NMR: Protons on the ethyl group (triplet and quartet), the methylene bridge (singlet), the pyrazole ring (singlets or doublets), and the amide group (broad singlet) would be expected.

  • ¹³C NMR: Distinct signals for the carbonyl carbons of the ester and amide, carbons of the pyrazole ring, and the aliphatic carbons of the ethyl and methylene groups would be visible.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amide), C=O stretching (ester and amide), and C-N and C-O bond vibrations would be prominent.[18]

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (197.19 g/mol ) would be observed, along with predictable fragmentation patterns.[19]

Synthesis Overview

The synthesis of substituted pyrazole carboxylates like the topic compound generally involves a cyclocondensation reaction.[20] A common and versatile method is the reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a β-ketoester.[21][22] For Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate, the synthesis would likely involve the reaction of ethyl 2,4-dioxobutanoate or a similar precursor with 2-hydrazinylacetamide.

Implications for Drug Development and Conclusion

The physicochemical properties of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate provide critical insights into its potential as a drug discovery tool. The presence of both hydrogen bond donors (amide N-H) and acceptors (carbonyl oxygens, pyrazole nitrogens) suggests it will have moderate polarity. Its aqueous solubility will be a key factor for oral bioavailability and must be empirically determined. The LogP value will dictate its ability to permeate biological membranes.

References

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In Silico Modeling of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate, a novel heterocyclic compound with therapeutic potential. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties[1][2][3]. This document outlines a robust computational workflow, designed for researchers, scientists, and drug development professionals, to elucidate the potential molecular interactions and pharmacokinetic profile of this compound. By leveraging a suite of computational tools for molecular docking, molecular dynamics simulations, and ADMET prediction, we aim to accelerate the early stages of drug discovery and provide a foundational understanding of the compound's mechanism of action.[4][5][6]

Introduction: The Rationale for In Silico Investigation

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate (Figure 1) is a small molecule featuring a pyrazole core, a functional group known to be a pharmacophore in numerous clinically approved drugs.[3] The early-stage assessment of such a candidate molecule's interaction with biological targets and its drug-like properties is paramount to de-risking the lengthy and costly drug development pipeline.[4][7][8] In silico modeling, or computer-aided drug design (CADD), offers a rapid and cost-effective methodology to predict these characteristics, thereby guiding lead optimization and prioritizing experimental validation.[4][5][9]

This guide will detail a multi-faceted computational approach to:

  • Identify potential biological targets.

  • Predict the binding affinity and mode of interaction with a selected target.

  • Assess the stability of the ligand-protein complex.

  • Evaluate the pharmacokinetic and toxicological (ADMET) profile of the compound.

Introduction_Flow Compound Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate CADD Computer-Aided Drug Design (CADD) Compound->CADD Target_ID Target Identification CADD->Target_ID Docking Molecular Docking Target_ID->Docking MD_Sim Molecular Dynamics Docking->MD_Sim ADMET ADMET Prediction MD_Sim->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Figure 1: Conceptual workflow for the in silico analysis of the lead compound.

Ligand and Target Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section outlines the critical steps for preparing both the ligand (Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate) and a putative protein target for subsequent analysis.

Ligand Preparation

The three-dimensional (3D) structure of the ligand is the starting point. The chemical formula of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is C8H11N3O3 with a molecular weight of 197.19 g/mol .[10]

Protocol 1: Ligand Preparation Workflow

  • 2D Structure Generation: Draw the molecule using a chemical drawing tool such as ChemDraw and save it in a standard format (e.g., MOL or SDF).

  • 3D Structure Conversion: Convert the 2D structure to a 3D conformation using a program like Open Babel or the RDKit library in Python.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a force field such as MMFF94 or UFF to obtain a more stable conformation. This step is crucial for ensuring the ligand geometry is realistic.

  • File Format Conversion: For docking with AutoDock Vina, the final ligand structure must be converted to the PDBQT format, which includes partial charges and rotatable bond information.[11][12]

Ligand_Prep_Workflow Start Start: 2D Structure Step1 Convert to 3D Start->Step1 Step2 Energy Minimization Step1->Step2 Step3 Assign Partial Charges Step2->Step3 Step4 Define Rotatable Bonds Step3->Step4 End End: PDBQT File Step4->End

Figure 2: Ligand preparation workflow for molecular docking.

Target Identification and Preparation

Given that pyrazole derivatives have shown inhibitory activity against enzymes like DNA gyrase B and nucleosidases in Staphylococcus aureus, we will select the crystal structure of S. aureus DNA gyrase B as a representative target for this guide.[1] A suitable structure can be obtained from the Protein Data Bank (PDB).

Protocol 2: Target Preparation Workflow

  • PDB Structure Acquisition: Download the crystal structure of the target protein from the RCSB PDB database (e.g., PDB ID: 2XCT).

  • Structure Cleaning: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These should be removed to avoid interference with the docking simulation.[13]

  • Protonation and Charge Assignment: X-ray crystallography does not typically resolve hydrogen atoms. Therefore, it is essential to add hydrogens to the protein structure, corresponding to a physiological pH (typically 7.4).[14] This can be done using tools like AutoDockTools or H++ server. Subsequently, assign appropriate partial charges (e.g., Gasteiger charges).

  • File Format Conversion: Similar to the ligand, the prepared protein structure needs to be converted to the PDBQT format for use with AutoDock Vina.[11][12]

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15] This allows for the estimation of binding affinity and the visualization of key intermolecular interactions.

Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[11][16]

Protocol 3: Molecular Docking with AutoDock Vina

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The size and center of this box are critical parameters that dictate the search space for the ligand.[11][17]

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor PDBQT files, the coordinates of the grid box, and the desired output file name.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[18] Vina will perform a series of conformational searches and score the resulting poses.

  • Analysis of Results: The output will be a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[15]

Table 1: Example Docking Results

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.23
3-7.92.54
Visualization and Interaction Analysis

The docked poses should be visualized using molecular graphics software like PyMOL or UCSF Chimera.[17][19] This allows for a detailed examination of the interactions between the ligand and the protein's active site residues, such as:

  • Hydrogen bonds

  • Hydrophobic interactions

  • Pi-stacking interactions

Docking_Analysis Docking_Output Docked Poses (PDBQT) Visualization Visualize in PyMOL/Chimera Docking_Output->Visualization Interaction_Analysis Analyze Interactions Visualization->Interaction_Analysis H_Bonds Hydrogen Bonds Interaction_Analysis->H_Bonds Hydrophobic Hydrophobic Interactions Interaction_Analysis->Hydrophobic Pi_Stacking Pi-Stacking Interaction_Analysis->Pi_Stacking Binding_Hypothesis Formulate Binding Hypothesis Interaction_Analysis->Binding_Hypothesis

Figure 3: Workflow for the analysis of molecular docking results.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[20][21] This allows for the assessment of the stability of the ligand-protein complex and a more refined understanding of the binding interactions.

Simulation with GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[22][23][24]

Protocol 4: Molecular Dynamics Simulation with GROMACS

  • System Setup: The best-ranked docked pose is used as the starting structure. The complex is placed in a simulation box and solvated with a water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

  • Energy Minimization: The solvated system is energy minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated to 1 bar. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Table 2: Example MD Simulation Analysis Parameters

ParameterDescription
Simulation Time100 ns
Temperature300 K
Pressure1 bar
Force FieldAMBER99SB-ILDN
Water ModelTIP3P

ADMET Prediction: Evaluating Drug-Likeness

A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7][25][26] In silico ADMET prediction tools can provide early warnings of potential liabilities.

Using Web-Based ADMET Predictors

Several web-based tools, such as SwissADME and pkCSM, offer user-friendly interfaces for predicting a wide range of ADMET properties from a simple molecular structure input.[27]

Protocol 5: In Silico ADMET Prediction

  • Input Structure: Provide the SMILES string or a 2D structure file of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate to the web server.

  • Property Prediction: The server will calculate various physicochemical and pharmacokinetic properties.

  • Analysis of Results: Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Predicted ADMET Properties for Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

PropertyPredicted ValueInterpretation
Molecular Weight197.19 g/mol Complies with Lipinski's Rule (<500)
LogP0.85Good balance of hydrophilicity/lipophilicity
Hydrogen Bond Donors2Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors4Complies with Lipinski's Rule (≤10)
Water SolubilityGoodFavorable for absorption
CYP2D6 InhibitorNoLow risk of drug-drug interactions
AMES ToxicityNoLow mutagenic potential

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate. The combination of molecular docking, molecular dynamics simulations, and ADMET prediction provides a powerful platform for understanding its potential as a therapeutic agent. The insights gained from these computational studies can guide the rational design of more potent and selective analogs and prioritize compounds for experimental validation, ultimately accelerating the drug discovery process.[4][6] Future work should focus on experimental validation of the predicted binding interactions and biological activity.

References

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Literature review of pyrazole-based compounds in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrazole Pharmacophore in Modern Drug Discovery: A Technical Whitepaper on Scaffold Optimization, Synthesis, and Clinical Translation

As medicinal chemists, we frequently encounter the challenge of optimizing lead compounds for target affinity while maintaining favorable pharmacokinetic (PK) profiles. The pyrazole scaffold—a five-membered aromatic heterocycle composed of three carbon atoms and two adjacent nitrogen atoms arranged in a 1,2-diazole configuration—has emerged as a highly versatile and privileged structure in contemporary drug discovery[1][2].

The unique electronic distribution of the pyrazole ring provides a versatile platform for systematic structure-activity relationship (SAR) exploration. The adjacent nitrogen atoms exhibit a dual hydrogen-bonding capacity: the N1 atom acts as a pyrrole-like hydrogen bond donor, while the N2 atom functions as a pyridine-like hydrogen bond acceptor[1][2]. This dual capacity allows pyrazoles to anchor deeply into protein binding pockets, making them ideal bioisosteric replacements for amides, imidazoles, or triazoles, offering improved metabolic stability without disrupting key pharmacophoric interactions[1].

Synthetic Methodologies: From Classical to Green Chemistry

Historically, the construction of the pyrazole core relied on the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or the 1,3-dipolar cycloaddition of diazo compounds to alkynes[3]. While effective, these traditional methods often suffered from poor regioselectivity and required harsh, environmentally toxic conditions, such as the use of sulfuric acid or volatile organic solvents[4].

Modern medicinal chemistry has shifted toward green synthetic methodologies. Techniques such as microwave-assisted synthesis, deep eutectic solvents, heterogeneous nano-catalysis, and multicomponent reactions are now prioritized for their compatibility with medicinal chemistry timelines[1]. A prime example is the use of Succinimide-N-sulfonic acid (SuSA) as a recyclable catalyst in aqueous media, which drastically improves yield and regioselectivity while eliminating the need for toxic solvents[4].

Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Green Cyclocondensation

This step-by-step methodology outlines a self-validating, eco-friendly approach using a SuSA catalyst in an aqueous medium, ensuring high regioselectivity and yield[4].

  • Step 1: Reagent Preparation & Stoichiometry

    • Action: Weigh exactly 1.0 mmol of the 1,3-dicarbonyl compound and 1.0 mmol of the substituted hydrazine.

    • Causality: Maintaining exact equimolar ratios prevents the formation of unreacted starting material, which complicates downstream purification and skews yield calculations.

  • Step 2: Catalytic Activation in Aqueous Medium

    • Action: Suspend the reagents in 5 mL of deionized water and add 10 mol% of the SuSA catalyst.

    • Causality: Water acts as an environmentally benign solvent. The SuSA catalyst specifically protonates the more sterically accessible carbonyl oxygen, increasing the electrophilicity of the carbon center. This dictates the regioselectivity of the initial nucleophilic attack, ensuring the formation of a single structural isomer[4].

  • Step 3: Nucleophilic Condensation & Cyclization

    • Action: Stir the mixture at 60°C for 15-30 minutes. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Causality: The primary amine of the hydrazine attacks the activated carbonyl, forming a hydrazone intermediate. Heating to 60°C provides the activation energy required to overcome the steric hindrance during the subsequent intramolecular cyclization and dehydration steps.

  • Step 4: Product Precipitation & Filtration

    • Action: Cool the reaction mixture to room temperature (25°C). Filter the precipitated solid using a Büchner funnel and wash with cold water.

    • Causality: The stark polarity difference between the aqueous solvent and the highly hydrophobic organic pyrazole scaffold drives spontaneous precipitation. This effectively serves as a self-purifying step, bypassing the need for labor-intensive column chromatography.

  • Step 5: Structural Validation (Self-Validating System)

    • Action: Confirm the structure using 1H NMR and 13C NMR spectroscopy.

    • Causality: The diagnostic pyrazole C4-H proton typically appears as a distinct singlet between δ 6.0–7.0 ppm in 1H NMR. Confirming the presence and integration of this peak definitively validates the successful formation of the aromatic heterocyclic core[4].

Biological Translation & Mechanisms of Action

Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, most notably in oncology, inflammation, and infectious diseases[2][5].

In the context of inflammation, highly selective COX-2 inhibitors like celecoxib utilize the pyrazole ring as a central scaffold to orient sulfonamide and trifluoromethyl groups into the distinct side pockets of the COX-2 active site, achieving nanomolar potency and significant anti-inflammatory effects[2].

In oncology, the pyrazole core frequently serves as an ATP-competitive inhibitor in kinase binding pockets[1]. For instance, the pyrazole moiety in ruxolitinib forms critical hydrogen bonds with the hinge region of Janus kinases (JAK1/JAK2). By occupying the ATP-binding site, the pyrazole compound effectively halts downstream STAT phosphorylation and subsequent gene transcription responsible for cell proliferation[1].

G Cytokine Cytokine / Ligand Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase (Target) Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Drug) Ruxolitinib->JAK Inhibits (ATP-competitive) Nucleus Gene Transcription (Cell Proliferation) STAT->Nucleus Translocates

Mechanism of action of pyrazole-based JAK inhibitors in the JAK/STAT signaling pathway.

Clinical Landscape: FDA-Approved Pyrazole Therapeutics

The translational success of pyrazole-based compounds is undeniable. Between 2014 and 2023 alone, 20 new pyrazole-containing drugs received FDA approval, with 45% of these agents indicated for oncology[6]. The table below summarizes the quantitative pharmacological data and clinical context for key pyrazole therapeutics that have successfully navigated clinical trials.

Table 1: Therapeutic Distribution and Pharmacological Profiles of Key FDA-Approved Pyrazole Drugs

Drug NamePrimary TargetTherapeutic AreaIC50 / PotencyClinical Context
Celecoxib COX-2Inflammation / Pain~40 nM[2]First-in-class selective COX-2 inhibitor
Ruxolitinib JAK1 / JAK2Oncology3.3 nM (JAK1)Treatment of Myelofibrosis and Polycythemia vera
Crizotinib ALK / ROS1Oncology24 nM (ALK)Targeted therapy for Non-small cell lung cancer (NSCLC)
Apixaban Factor XaCardiovascular0.08 nMDirect oral anticoagulant (DOAC) for thrombosis
Avapritinib KIT / PDGFRAOncology<1 nM[6]Treatment for Gastrointestinal stromal tumors (GIST)
Erdafitinib FGFR1-4Oncology1.2 nM[6]Targeted therapy for Urothelial carcinoma

Future Perspectives

References

  • [1] Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. ijnrd.org.

  • [3] Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. intechopen.com.

  • [5] PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. researchgate.net.

  • [2] Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. jchr.org.

  • [4] Succinimide-N-sulfonic Acid Catalyzed One Pot, Efficient Synthesis of Substituted Pyrazoles. orientjchem.org.

  • [6] (4-Aminomethyl-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester dihydrochloride - EvitaChem. evitachem.com.

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Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the N-Alkylation of Ethyl 1H-Pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

N-alkylated pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a unique combination of properties. It can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets.[3] The substitution pattern on the pyrazole ring, particularly the nature of the N-alkyl group, profoundly influences the molecule's pharmacological activity, metabolic stability, and overall physicochemical properties. Consequently, the development of robust and regioselective methods for the N-alkylation of pyrazoles is of paramount importance for researchers in drug development.[3]

This guide provides a detailed protocol and in-depth scientific rationale for the N-alkylation of a key building block, ethyl 1H-pyrazole-5-carboxylate. We will delve into the critical aspects of reaction control, with a particular focus on the persistent challenge of regioselectivity, and offer practical, field-tested advice for successful synthesis.

The Challenge of Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrically substituted pyrazoles, such as ethyl 1H-pyrazole-5-carboxylate, presents a significant synthetic hurdle: the formation of a mixture of N1 and N2 regioisomers.[3][4][5][6] This arises from the tautomeric nature of the pyrazole ring, where the proton can reside on either nitrogen atom, leading to comparable reactivity at both positions.[4][5] The ratio of these isomers is highly dependent on a variety of factors, making precise control of the reaction outcome a complex task.[3]

Several key factors govern the regioselectivity of pyrazole N-alkylation:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or the use of a sterically demanding alkylating agent will direct the incoming group to the more accessible nitrogen.[6] In the case of ethyl 1H-pyrazole-5-carboxylate, the ethyl carboxylate group at the C5 position can sterically shield the adjacent N1 position to some extent.[7]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can modulate the charge distribution within the pyrazole ring, affecting the relative reactivity of the two nitrogens.[6]

  • The Base and Counter-ion: The choice of base is critical in determining the regiochemical outcome. For instance, potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) is often effective for promoting N1-alkylation of 3-substituted pyrazoles.[1][6][8] Conversely, magnesium-based catalysts like MgBr₂ have been shown to favor N2-alkylation.[6] The nature of the counter-ion associated with the pyrazolate anion can also influence the site of alkylation.[5]

  • Solvent: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as DMSO, dimethylformamide (DMF), and acetonitrile are frequently employed and often favor the formation of a single regioisomer.[6][9]

Reaction Mechanism: A Visual Representation

The N-alkylation of pyrazoles under basic conditions proceeds via a nucleophilic substitution reaction. The base deprotonates the pyrazole ring to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic alkylating agent.

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Pyrazole Ethyl 1H-pyrazole-5-carboxylate Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base + H⁺ N1_Product N1-alkylated Product Pyrazolate->N1_Product + R-X (Attack at N1) N2_Product N2-alkylated Product Pyrazolate->N2_Product + R-X (Attack at N2) Alkylating_Agent Alkylating Agent (R-X) Leaving_Group Leaving Group (X⁻) Alkylating_Agent->Leaving_Group

Caption: General mechanism for the base-mediated N-alkylation of pyrazole.

Detailed Experimental Protocol: N1-Alkylation of Ethyl 1H-Pyrazole-5-carboxylate

This protocol provides a reliable starting point for the regioselective N1-alkylation of ethyl 1H-pyrazole-5-carboxylate using a standard base-mediated approach.

Materials:

  • Ethyl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 - 2.0 eq), finely powdered and dried

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 - 1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add ethyl 1H-pyrazole-5-carboxylate (1.0 eq) and finely powdered, anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous DMF or DMSO to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the pyrazole.

  • Stirring and Deprotonation: Stir the suspension at room temperature for 30-60 minutes to allow for the formation of the pyrazolate anion.

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours). Gentle heating (e.g., 40-60 °C) can be applied to accelerate the reaction if necessary, but this may impact regioselectivity.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N1-alkylated product from the N2-isomer and any other impurities.[9][10] Recrystallization can also be an effective purification method for solid products.[11]

Data Presentation: A Summary of Reaction Conditions

The choice of reagents and conditions can significantly impact the outcome of the N-alkylation reaction. The following table summarizes various approaches found in the literature for the N-alkylation of pyrazoles.

BaseSolventAlkylating AgentTypical Outcome/SelectivityReference(s)
K₂CO₃DMSOVarious alkyl halidesFavors N1-alkylation[1][6][8]
NaHDMFDimethyl carbonateN1-methylation[12]
Cs₂CO₃DMFN-Boc-3-iodoazetidineN-alkylation[13]
MgBr₂-α-bromoacetatesFavors N2-alkylation[6]
None (Acid-catalyzed)DCETrichloroacetimidatesMixture of isomers, sterically controlled[2]
EnzymeBufferHaloalkanesHighly regioselective (>99%)[4]

Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues in pyrazole N-alkylation.

Troubleshooting_Workflow cluster_Low_Yield Addressing Low Yield cluster_Poor_Selectivity Improving Regioselectivity cluster_Incomplete_Reaction Driving Reaction to Completion Start Problem Encountered Low_Yield Low Yield or No Reaction Start->Low_Yield Poor_Selectivity Poor Regioselectivity Start->Poor_Selectivity Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Check_Reagents Check Reagent Quality (Base, Solvent, Alkylating Agent) Low_Yield->Check_Reagents Modify_Solvent Change Solvent (e.g., to DMSO for N1) Poor_Selectivity->Modify_Solvent Increase_Equiv Increase Equivalents of Base and/or Alkylating Agent Incomplete_Reaction->Increase_Equiv Increase_Temp Increase Reaction Temperature Check_Reagents->Increase_Temp Change_Base Consider a Stronger Base (e.g., NaH) Increase_Temp->Change_Base Modify_Base Alter Base/Catalyst (e.g., K₂CO₃ for N1, MgBr₂ for N2) Modify_Solvent->Modify_Base Lower_Temp Lower Reaction Temperature Modify_Base->Lower_Temp Bulky_Agent Use a Bulkier Alkylating Agent Lower_Temp->Bulky_Agent Increase_Time Increase Reaction Time Increase_Equiv->Increase_Time Increase_Temp2 Increase Reaction Temperature Increase_Time->Increase_Temp2

Caption: A decision-making workflow for troubleshooting common N-alkylation issues.

Alternative Methodologies: Expanding the Synthetic Toolbox

While base-mediated alkylation is a workhorse, alternative methods offer unique advantages in certain contexts.

  • Acid-Catalyzed N-Alkylation: The use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA) provides an alternative to base-mediated methods.[2] This approach can be beneficial when base-sensitive functional groups are present in the substrate. However, with unsymmetrical pyrazoles, it often yields a mixture of regioisomers, with the major product being determined by steric factors.[1][2]

  • Enzymatic N-Alkylation: For unparalleled regioselectivity, enzymatic methods are emerging as a powerful tool.[4] Engineered enzymes can catalyze the transfer of alkyl groups from simple haloalkanes to pyrazoles with exceptional control, often achieving regioselectivity greater than 99%.[4] While currently more specialized, this approach holds immense promise for the clean and efficient synthesis of single-isomer N-alkylated pyrazoles.

Conclusion: Mastering the N-Alkylation of Pyrazoles

The N-alkylation of ethyl 1H-pyrazole-5-carboxylate is a foundational transformation in the synthesis of medicinally relevant compounds. While the inherent challenge of regioselectivity requires careful consideration of reaction parameters, a systematic approach grounded in the principles of steric and electronic control can lead to successful outcomes. The protocol and insights provided in this guide offer a robust starting point for researchers. By understanding the interplay of base, solvent, and substrate, and by being aware of alternative methodologies, scientists can confidently navigate the synthesis of N-alkylated pyrazoles, paving the way for the discovery of novel therapeutics.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.).
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025, October 23). PMC.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. (n.d.). Synfacts.
  • N-ALKYLATION OF PYRAZOLES WITH MANNICH BASES... (2002, September). Chemistry of Heterocyclic Compounds.
  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2024, December 20). Organic Letters.
  • Switching pyrazole N-alkylation regioselectivity. (n.d.).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). The Journal of Organic Chemistry.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Optimizing N-Alkyl
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). (n.d.). WuXi Biology.
  • Coupling of ethyl 1H-pyrazole-5-carboxylate 9 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1). The Journal of Organic Chemistry.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.).
  • Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. (2017, December 16). Tetrahedron Letters.
  • Method for purifying pyrazoles. (n.d.).
  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (n.d.).
  • Process for the purification of pyrazoles. (n.d.).
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). The Journal of Organic Chemistry.
  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (n.d.).
  • N-alkylation method of pyrazole. (n.d.).
  • Ethyl 1-benzyl-3-(4-methylphenyl)

Sources

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]diazepin-4-ones from Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Pyrazolo[1,5-a]diazepin-4-one Scaffold

The fusion of pyrazole and diazepine rings creates the pyrazolo[1,5-a]diazepine scaffold, a heterocyclic system of significant interest to the pharmaceutical and medicinal chemistry communities. These structures are recognized for their diverse biological activities, serving as core components in the development of novel therapeutic agents. Specifically, the pyrazolo[1,5-a]diazepin-4-one core is a privileged scaffold found in molecules designed as kinase inhibitors, anti-cancer agents, and modulators of central nervous system targets.[1] The strategic importance of this framework necessitates robust and versatile synthetic methodologies to enable the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

This guide provides an in-depth analysis of two primary, field-proven synthetic routes for constructing the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1][2]diazepin-4-one ring system, starting from readily accessible pyrazole carboxylate building blocks. The protocols are designed to be self-validating, with a focus on the causality behind experimental choices to ensure reproducibility and successful implementation by researchers in drug development.

Strategic Overview: Core Synthetic Pathways

The construction of the pyrazolo[1,5-a]diazepin-4-one core from pyrazole carboxylates hinges on a key strategic sequence: the introduction of a side chain at the N1 position of the pyrazole ring, followed by an intramolecular cyclization to form the seven-membered diazepinone ring. Two predominant and effective strategies have emerged, differing in the nature of the N1-side chain and the subsequent cyclization approach.

Strategy A: The Oxirane-Amination-Cyclization Cascade This elegant three-step sequence, pioneered by Žukauskaitė, Arbačiauskienė, and coworkers, builds the diazepinone ring by first installing a reactive oxirane handle onto the pyrazole nitrogen. This is followed by a nucleophilic ring-opening of the epoxide with a primary amine, which simultaneously introduces the second nitrogen atom of the future diazepine ring and sets the stage for the final intramolecular cyclization.

Strategy B: The Protected Aminoalkyl-Cyclization Pathway This approach involves the N-alkylation of the pyrazole carboxylate with a protected aminoalkyl halide (e.g., N-Boc-3-bromopropylamine). Subsequent deprotection of the amine reveals the nucleophile required for an intramolecular amidation reaction with the pyrazole's ester group, leading directly to the formation of the target lactam (diazepinone).

Below is a logical workflow diagram illustrating the decision-making process and the sequence of these two primary synthetic routes.

G cluster_0 Starting Material Selection cluster_1 Route A: Oxirane-Based Synthesis cluster_2 Route B: Aminoalkyl-Based Synthesis cluster_3 Final Product start Pyrazole Carboxylate Ester (e.g., Ethyl 3-aryl-1H-pyrazole-5-carboxylate or Dimethyl pyrazole-3,5-dicarboxylate) A1 Step 1: Regioselective N-Alkylation with Epichlorohydrin/Glycidyl Tosylate start->A1 Select Oxirane Route B1 Step 1: N-Alkylation with Protected Aminoalkyl Halide start->B1 Select Aminoalkyl Route A2 Step 2: Oxirane Ring-Opening with Primary Amine (R-NH2) A1->A2 A3 Step 3: Intramolecular Cyclization (Amidation) A2->A3 end_product Pyrazolo[1,5-a]diazepin-4-one A3->end_product B2 Step 2: Deprotection of Amine B1->B2 B3 Step 3: Concomitant Intramolecular Cyclization (Amidation) B2->B3 B3->end_product

Caption: Workflow for the synthesis of Pyrazolo[1,5-a]diazepin-4-ones.

Part 1: The Oxirane-Amination-Cyclization Cascade (Strategy A)

This methodology offers a highly modular approach, as the diversity of the final product can be easily tuned by varying the primary amine used in the ring-opening step. The key to this synthesis is controlling the regioselectivity of the initial N-alkylation of the pyrazole ring.

Mechanistic Principles & Rationale

The N-alkylation of asymmetrically substituted pyrazoles can often yield a mixture of N1 and N2 regioisomers. The outcome is governed by a delicate balance of electronic and steric factors.[2][3] For 3(5)-aryl-1H-pyrazole-5(3)-carboxylates, alkylation generally favors the nitrogen atom distal to the bulky aryl group (the N1 position) under basic conditions, particularly when using a less polar solvent like DMF. The carboxylate group at the 5-position also influences the electron density and steric environment, further directing the alkylation.

The subsequent steps are mechanistically straightforward:

  • Oxirane Ring-Opening: The primary amine acts as a nucleophile, attacking one of the epoxide carbons. This reaction is typically regioselective for the less sterically hindered carbon of the oxirane.

  • Intramolecular Cyclization: The newly introduced secondary amine is now perfectly positioned to undergo an intramolecular nucleophilic attack on the carbonyl carbon of the ester group. This thermal or base-catalyzed reaction forms the stable seven-membered lactam ring, eliminating a molecule of alcohol (e.g., ethanol).

G cluster_0 cluster_1 cluster_2 S1_Start 3-Aryl-1H-pyrazole- 5-carboxylate S1_Product Ethyl 1-(oxiran-2-ylmethyl)- 3-aryl-1H-pyrazole-5-carboxylate S1_Start->S1_Product S1_Reactant Epichlorohydrin + Base (e.g., K2CO3) S2_Product Amino-alcohol Intermediate S1_Product->S2_Product S2_Reactant Primary Amine (R-NH2) S3_Product Target Product: Pyrazolo[1,5-a]diazepin-4-one S2_Product->S3_Product Heat / Base

Caption: Mechanistic flow for the Oxirane-Amination-Cyclization cascade.

Detailed Experimental Protocol: Synthesis of 2-Aryl-5-alkyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1][2]diazepin-4-one

Materials & Reagents:

  • Ethyl 3-aryl-1H-pyrazole-5-carboxylate

  • Epichlorohydrin or (R/S)-glycidyl tosylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Primary amine (e.g., benzylamine, phenethylamine)

  • Ethanol (EtOH) or Isopropanol (i-PrOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of Ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylate

  • To a stirred solution of ethyl 3-aryl-1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous DMF (5-10 mL per mmol of pyrazole), add anhydrous K₂CO₃ (2.0 eq.).

  • Add epichlorohydrin (1.5 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while K₂CO₃ is a sufficiently strong base to deprotonate the pyrazole NH without causing significant side reactions. Heating accelerates the rate of this typically slow alkylation.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/EtOAc gradient) to afford the desired N1-alkylated oxirane as the major regioisomer.

Step 2 & 3: One-Pot Amination and Intramolecular Cyclization

  • Dissolve the purified ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylate (1.0 eq.) in a suitable alcohol such as ethanol or isopropanol (10-20 mL per mmol).

  • Add the primary amine (1.2-1.5 eq.) to the solution.

  • Heat the mixture to reflux (typically 80-90 °C) and stir for 8-16 hours. The reaction can be monitored by TLC/LC-MS for the disappearance of the starting material and the formation of the final cyclized product.

    • Causality: The alcohol serves as a protic solvent that facilitates the epoxide ring-opening. The elevated temperature is crucial for both the initial amination and the subsequent, slower intramolecular amidation (cyclization) which drives the reaction to completion.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude residue can often be purified directly by flash column chromatography (e.g., DCM/MeOH or EtOAc/Hexane gradient) to yield the pure pyrazolo[1,5-a]diazepin-4-one. In some cases, crystallization from a suitable solvent system may also be effective.

Part 2: The Protected Aminoalkyl-Cyclization Pathway (Strategy B)

This strategy is particularly effective when starting with pyrazoles that are symmetrically substituted or where regioselectivity of N-alkylation is not a concern, such as with dimethyl pyrazole-3,5-dicarboxylate. The use of a Boc-protected aminopropyl group provides a stable handle that can be cleanly deprotected to trigger the final cyclization.

Mechanistic Principles & Rationale

The core of this strategy lies in the intramolecular cyclization of an N-(aminoalkyl) pyrazole carboxylate.

  • N-Alkylation: The pyrazole nitrogen is first alkylated with a bifunctional reagent, such as 3-bromo-N-Boc-propylamine. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to deprotonate the pyrazole, facilitating a clean Sₙ2 reaction.

  • Deprotection and Cyclization: The tert-Butoxycarbonyl (Boc) protecting group is acid-labile. Treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) removes the Boc group, exposing the primary amine. In many cases, the liberated amine undergoes spontaneous intramolecular cyclization with the adjacent ester upon heating or during workup, forming the thermodynamically stable seven-membered lactam. This cyclization is often driven to completion by heating the reaction mixture.

Detailed Experimental Protocol: Synthesis from Methyl Pyrazole-3,5-dicarboxylate

Materials & Reagents:

  • Methyl pyrazole-3,5-dicarboxylate

  • 3-bromo-N-Boc-propylamine hydrochloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

Step 1: Synthesis of Methyl 1-(3-((tert-butoxycarbonyl)amino)propyl)-5-(methoxycarbonyl)-1H-pyrazole-3-carboxylate

  • To a solution of methyl pyrazole-3,5-dicarboxylate (1.0 eq.) in anhydrous acetonitrile, add 3-bromo-N-Boc-propylamine hydrochloride (1.1 eq.) followed by the dropwise addition of DBU (2.2 eq.) at room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Partition the residue between EtOAc and water. Separate the layers.

  • Wash the organic layer with dilute acid (e.g., 1M HCl), followed by water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the crude N-alkylated product, which can be purified by flash chromatography if necessary.

Step 2: Deprotection and Concomitant Cyclization

  • Dissolve the Boc-protected intermediate (1.0 eq.) in DCM (10-20 mL per mmol).

  • Add TFA (10-20 eq.) or a solution of 4M HCl in dioxane and stir at room temperature for 2-4 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid.

  • Neutralize the residue carefully with saturated aq. NaHCO₃.

  • Extract the product with a suitable organic solvent like DCM or EtOAc.

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. The resulting intermediate is the amino-ester.

  • Dissolve the crude amino-ester in a high-boiling solvent like toluene or xylene and heat to reflux for 6-12 hours to effect cyclization.

    • Causality: The thermal conditions provide the activation energy required for the intramolecular amidation, leading to the formation of the stable lactam ring.

  • Cool the reaction and purify the final product by flash column chromatography or crystallization to obtain the pure 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1][2]diazepin-4-one derivative.

Data Summary and Best Practices

The choice between Strategy A and B often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

ParameterStrategy A (Oxirane Route)Strategy B (Aminoalkyl Route)
Key Starting Material 3(5)-Substituted-1H-pyrazole-5(3)-carboxylatePyrazole carboxylate (e.g., dicarboxylate)
Key Reagents Epichlorohydrin, Primary AmineProtected Aminoalkyl Halide, Acid
Key Intermediates N-glycidyl pyrazole, Amino-alcoholN-(Boc-aminopropyl) pyrazole
Modularity High (amine component is easily varied)Moderate (alkyl chain length can be varied)
Control of Stereochemistry Possible with chiral epoxides/aminesPossible with chiral aminoalkyl chains
Typical Yields Moderate to Good (often 50-80% over 2 steps)Good (often 60-85% over 2 steps)

Best Practices and Troubleshooting:

  • Regioselectivity in N-alkylation: This is the most critical step. For asymmetric pyrazoles, carefully screen bases (K₂CO₃, Cs₂CO₃, NaH) and solvents (DMF, ACN, THF) to optimize the ratio of N1 to N2 isomers. Characterization of the intermediate by 2D NMR (NOESY, HMBC) is essential to confirm the regiochemistry.[2]

  • Incomplete Cyclization: If the final cyclization step is sluggish, the addition of a mild Lewis acid (e.g., MgCl₂) or converting the ester to a more reactive species (e.g., an acid chloride) prior to cyclization can be beneficial. In Strategy A, ensuring the reaction is heated for a sufficient duration is key.

  • Purification: The intermediates and final products often have similar polarities. Careful selection of eluent systems for flash chromatography is necessary for effective separation.

References

  • Zheng, L.-W., et al. (2013). Novel chiral ferrocenylpyrazolo[1,5-a][1][2]diazepin-4-one derivatives--synthesis, characterization and inhibition against lung cancer cells. European Journal of Medicinal Chemistry, 63, 256-268. [Link][1]

  • Kavalenka, A., et al. (2021). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 26(11), 3355. [Link]

  • Kumpins, V., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link][2][4]

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In vitro cytotoxicity assays for Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: In Vitro Cytotoxicity Assays for Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate Derivatives

Executive Summary

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate derivatives represent a highly promising class of synthetic pharmacophores in modern oncology and drug discovery[1]. Characterized by their versatile pyrazole core and functionalized carboxylate moieties, these compounds exhibit potent anti-proliferative activities against various human malignancies[2]. This application note provides drug development professionals and research scientists with a comprehensive, causally-grounded protocol for evaluating the in vitro cytotoxicity of these derivatives, ensuring high-fidelity, reproducible data generation.

Mechanistic Grounding

The cytotoxic efficacy of pyrazole-5-carboxylate derivatives is primarily driven by their ability to act as competitive inhibitors at the ATP-binding pockets of critical receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[3],[4]. By blocking EGFR autophosphorylation, these compounds truncate downstream survival cascades (such as the PI3K/AKT and MAPK/ERK pathways), ultimately inducing cell cycle arrest and apoptosis in malignant cells[2],[3].

MOA Compound Ethyl 1-(2-amino-2-oxoethyl)- 1H-pyrazole-5-carboxylate Target Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->Target Competitive Binding at ATP Pocket Signaling Downstream Kinase Cascades (PI3K/AKT & MAPK/ERK) Target->Signaling Inhibition of Phosphorylation Effect Apoptosis Induction & Cell Cycle Arrest Signaling->Effect Loss of Survival Signals

Pharmacological mechanism of pyrazole-5-carboxylate derivatives.

Quantitative Efficacy Profiling

Recent literature highlights the broad-spectrum efficacy of pyrazole-5-carboxylate and related derivatives across multiple cancer cell lines[5],[1],[6]. The table below summarizes representative half-maximal inhibitory concentrations (IC50) to provide a benchmark for expected assay outcomes.

Compound ScaffoldTarget Cell LineIC50 (µM)Reference Control
Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylateHCT116 (Colon)1.455-Fluorouracil (4.05 µM)
Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylateHT29 (Colon)2.685-Fluorouracil (N/A)
1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylateA549 (Lung)26.00Erlotinib (0.73 µM)
Pyrazole-5-carboxamide derivativeHepG2 (Liver)7.53Doxorubicin (0.95 µM)
3,5-diphenyl-1H-pyrazoleMCF-7 (Breast)81.48Cisplatin (N/A)

Experimental Design & Workflow

To rigorously evaluate these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay serves as the gold standard[5],[3],[6]. These colorimetric assays provide a direct metabolic surrogate for cell viability.

Protocol Seed 1. Cell Seeding (5x10^3 cells/well) Incubate1 2. Attachment (24h, 37°C) Seed->Incubate1 Treat 3. Compound Treatment (0.1 - 100 µM) Incubate1->Treat Incubate2 4. Exposure (48 - 72h) Treat->Incubate2 Assay 5. MTT/MTS Addition (Formazan formation) Incubate2->Assay Read 6. Absorbance (490/570 nm) Assay->Read

Self-validating in vitro cytotoxicity assay workflow.

Step-by-Step Protocol: In Vitro Cytotoxicity (MTT Assay)

Step 1: Cell Culture and Seeding
  • Procedure : Harvest exponentially growing cells (e.g., HepG2, MCF-7, HCT116) using 0.25% Trypsin-EDTA. Resuspend in complete media (e.g., DMEM + 10% FBS) and seed 100 µL per well into a 96-well flat-bottom plate at a density of 5×103 cells/well[7]. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere[3].

  • Causality : Seeding density is a critical variable. If the density is too low, the signal-to-noise ratio of the final absorbance readout will be statistically unreliable. If seeded too high, the cells will reach confluence and enter the stationary phase prematurely, masking the anti-proliferative effects of the pyrazole derivatives[7]. The 24-hour pre-incubation ensures complete cellular adhesion and recovery from trypsin-induced stress.

Step 2: Compound Solubilization and Treatment
  • Procedure : Dissolve the synthesized Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate derivative in 100% molecular-grade DMSO to yield a 10 mM or 20 mM stock solution. Perform serial dilutions in complete culture media to achieve final testing concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM)[7],[4]. Aspirate the old media from the 96-well plate and apply 100 µL of the compound-containing media.

  • Causality : Pyrazole-5-carboxylate derivatives possess high lipophilicity due to the aromatic pyrazole core and the ethyl ester moiety. Using 100% DMSO for the initial stock ensures complete dissolution, preventing compound precipitation in aqueous media which would lead to artificially high IC50 values. However, the final assay concentration of DMSO must be strictly capped at ≤0.5% v/v to prevent solvent-induced membrane toxicity, which would confound the compound's true cytotoxic effect[7].

Step 3: Incubation
  • Procedure : Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2[3],[6].

  • Causality : A 48- to 72-hour exposure window is mandatory. Anticancer pyrazole derivatives act by inhibiting kinase cascades that govern the cell cycle[3]. Shorter incubations (e.g., 24h) may only capture acute, non-specific necrosis rather than the intended target-mediated apoptotic cell death, leading to false-negative efficacy results.

Step 4: MTT Addition and Solubilization
  • Procedure : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours at 37°C[3],[6]. Afterward, carefully aspirate the media and add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl or 100% DMSO) to dissolve the formazan crystals[6].

  • Causality : The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent oxidoreductase enzymes present only in viable cells. Because this is a metabolic surrogate for viability, ensuring the complete dissolution of the intracellular formazan crystals is critical to achieving a linear relationship between absorbance and viable cell count[3].

Step 5: Data Acquisition
  • Procedure : Measure the absorbance at 570 nm using a microplate reader[6]. Calculate relative cell viability using the formula: Viability (%) =[(Abs_treated - Abs_blank) / (Abs_vehicle_control - Abs_blank)] × 100.

  • Causality : Non-linear regression analysis (e.g., using GraphPad Prism) should be employed to plot the dose-response curve and interpolate the IC50 value, ensuring robust statistical modeling of the compound's potency.

Assay Self-Validation & Quality Control

To ensure the trustworthiness of the protocol, the assay must operate as a self-validating system by incorporating the following controls:

  • Positive Control : Include a known chemotherapeutic agent (e.g., 5-Fluorouracil, Doxorubicin, or Erlotinib)[5],[3]. If the positive control fails to yield its established IC50, the assay plate must be discarded due to compromised cell health or reagent degradation.

  • Vehicle Control : Cells treated with media containing the exact same concentration of DMSO (e.g., 0.5%) as the highest compound dose. This isolates the pharmacological effect of the pyrazole derivative from the solvent effect.

  • Edge Effect Mitigation : Evaporation in the outer wells of a 96-well plate can artificially concentrate the media, altering osmolarity and killing cells. Fill the entire perimeter (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS to act as an evaporation barrier.

References

  • Source: clockss.
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  • Source: rsc.

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Application Note: Utilizing Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate (EAOPC) in the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Agrochemical Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Scientific Rationale

The pyrazole-5-carboxylate core is a privileged pharmacophore in modern agricultural chemistry, most notably serving as the foundational building block for anthranilic diamide insecticides (e.g., chlorantraniliprole and cyantraniliprole)[1]. These molecules function as potent, selective modulators of the insect Ryanodine Receptor (RyR), leading to uncontrolled calcium release, muscle paralysis, and pest mortality[2].

Historically, commercial diamides have utilized highly lipophilic substituents at the N1 position of the pyrazole ring, such as 3-chloropyridin-2-yl[2]. While highly efficacious, their extreme lipophilicity ( logP>4 ) often limits xylem mobility, restricting their utility in root-drench or systemic soil applications.

Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate (EAOPC) offers a strategic structural evolution[3]. By replacing the lipophilic halogenated pyridine with a 2-amino-2-oxoethyl (acetamide) moiety, developers can drastically alter the physicochemical profile of the resulting active ingredient.

The Causality of the Acetamide Substitution:

  • Enhanced Systemic Mobility: The primary amide (-CONH₂) acts as a strong hydrogen bond donor and acceptor, lowering the overall ClogP and increasing aqueous solubility. This facilitates superior root uptake and acropetal translocation in crops.

  • Novel Receptor Interactions: The acetamide group provides a new vector for hydrogen bonding within the RyR allosteric binding pocket, potentially overcoming existing target-site resistance mechanisms[4].

  • Environmental Degradation: The aliphatic amide presents a metabolic liability in soil microbiomes, potentially reducing the soil half-life (DT50) and mitigating environmental persistence compared to heavily halogenated aromatic rings.

Physicochemical Profiling

The integration of EAOPC into standard diamide scaffolds fundamentally shifts the compound's behavior in both biological and environmental matrices. The table below summarizes the predictive advantages of the EAOPC core versus the traditional chloropyridyl core.

Property / MetricStandard Core (1-(3-chloropyridin-2-yl))EAOPC Core (1-(2-amino-2-oxoethyl))Agrochemical Implication
ClogP 4.2 - 4.81.8 - 2.5Lower lipophilicity enhances systemic plant mobility.
Aqueous Solubility < 1.0 mg/L45 - 80 mg/LImproved formulation stability in suspension concentrates (SC).
Soil Adsorption (Koc) > 500 mL/g (Immobile)~ 120 mL/g (Mobile)Allows for effective soil-drench and seed-treatment applications.
H-Bond Donors 1 (Anthranilic amide)3 (+2 from primary amide)Alters binding kinetics within the RyR target site.

Mechanistic Pathway

To understand the end-goal of utilizing EAOPC, it is critical to visualize the biological mechanism of the synthesized active ingredient. The following diagram illustrates the pathway from RyR binding to pest mortality.

RyR_Pathway Agrochemical EAOPC-Derived Anthranilic Diamide RyR Insect Ryanodine Receptor (Sarcoplasmic Reticulum) Agrochemical->RyR Binds allosteric site via H-bonds Ca_Release Massive Intracellular Ca2+ Efflux RyR->Ca_Release Channel locked in open state Muscle Muscle Contraction & Rapid Paralysis Ca_Release->Muscle Ca2+ overload depletes ATP Death Cessation of Feeding & Pest Mortality Muscle->Death Irreversible physiological failure

Caption: Mechanism of action for EAOPC-derived diamides targeting the insect Ryanodine Receptor.

Experimental Protocols

The synthesis of agrochemicals from EAOPC requires careful consideration of the primary amide group, which is sensitive to harsh dehydration or strong basic conditions. The following self-validating protocols are designed to maximize yield while preserving the integrity of the 2-amino-2-oxoethyl moiety.

Synthetic Workflow

Synthetic_Workflow EAOPC EAOPC (Ethyl Ester) Hydrolysis Selective Saponification (LiOH, THF/H2O) EAOPC->Hydrolysis Acid Pyrazole-5-Carboxylic Acid Intermediate Hydrolysis->Acid pH adjustment & precipitation Activation Acid Chloride Formation (Oxalyl Chloride) Acid->Activation Avoid heating Coupling Amide Coupling (Anthranilic Acid) Activation->Coupling + Base (DIPEA) Product Novel Diamide Active Ingredient Coupling->Product LC-MS Validation

Caption: Step-by-step synthetic workflow from EAOPC to the final diamide active ingredient.

Protocol 4.1: Selective Saponification of EAOPC

Objective: Hydrolyze the ethyl ester to the free carboxylic acid without hydrolyzing the primary amide. Causality: Standard saponification with NaOH/KOH under reflux will inevitably hydrolyze the primary amide to a carboxylic acid, destroying the intended pharmacophore. Lithium hydroxide (LiOH) at ambient temperature provides the mildest effective conditions for selective ester cleavage.

  • Preparation: Dissolve 10.0 mmol of EAOPC in 30 mL of a 2:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Reaction: Add 12.0 mmol of LiOH monohydrate in a single portion. Stir the biphasic mixture vigorously at 20–25 °C for 4 hours.

  • Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: DCM:MeOH 9:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the lithium salt) validates complete conversion.

  • Isolation: Remove THF under reduced pressure. Cool the aqueous layer to 0 °C and slowly acidify to pH 3 using 1M HCl.

  • Recovery: Collect the precipitated 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylic acid via vacuum filtration. Wash with cold water and dry under high vacuum.

Protocol 4.2: Mild Amide Coupling to Anthranilic Scaffolds

Objective: Couple the pyrazole acid to a substituted anthranilic acid/aniline to form the diamide. Causality: Traditional activation using Thionyl Chloride ( SOCl2​ ) requires heat, which frequently dehydrates primary amides (-CONH₂) into nitriles (-CN). Oxalyl chloride with catalytic DMF operates efficiently at 0 °C to room temperature, preserving the acetamide group[4].

  • Activation: Suspend 5.0 mmol of the pyrazole acid in 20 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0 °C.

  • Chlorination: Add 6.0 mmol of oxalyl chloride dropwise, followed by 2 drops of anhydrous DMF (catalyst). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation (In-Process): Quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol. Analyze via LC-MS. The detection of the methyl ester mass confirms the successful generation of the intermediate acid chloride.

  • Coupling: Concentrate the reaction to dryness to remove excess oxalyl chloride. Redissolve the crude acid chloride in 10 mL DCM and add it dropwise to a 0 °C solution of the target anthranilic derivative (4.8 mmol) and DIPEA (15.0 mmol) in 20 mL DCM.

  • Purification: Stir overnight. Wash the organic layer with saturated NaHCO3​ , brine, and dry over Na2​SO4​ . Purify via flash chromatography to isolate the novel EAOPC-derived diamide.

Protocol 4.3: In Vitro RyR Activation Assay (Calcium Imaging)

Objective: Quantify the biological efficacy of the synthesized EAOPC-diamide. Causality: The primary mode of action is the uncontrolled release of intracellular calcium. Utilizing a Fluo-4 AM calcium-sensitive fluorescent dye in an insect cell line (e.g., Sf9 cells expressing RyR) provides real-time, kinetic validation of target engagement[5].

  • Cell Preparation: Seed Sf9 cells in a 96-well black, clear-bottom microplate at 5×104 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with assay buffer (HBSS with 20 mM HEPES, pH 7.4). Add 4 µM Fluo-4 AM dye and incubate in the dark for 45 minutes at 27 °C.

  • Washing: Wash cells three times with assay buffer to remove extracellular dye, ensuring that subsequent fluorescence is strictly intracellular.

  • Self-Validation (Baseline): Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Read baseline fluorescence for 30 seconds prior to compound addition. A stable baseline ensures cells are healthy and resting Ca2+ levels are normal.

  • Compound Addition: Inject the EAOPC-derived diamide (dose-response concentrations from 0.1 nM to 10 µM). Include Chlorantraniliprole as a positive control and 0.1% DMSO as a vehicle control.

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes. Calculate the EC50​ based on the peak fluorescence response relative to the positive control.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate.

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Overview: The Regioselectivity Challenge

The synthesis of 1,5-disubstituted pyrazoles—specifically Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate —via the direct N-alkylation of ethyl 1H-pyrazole-3-carboxylate is a notoriously difficult transformation. Because the pyrazole ring exhibits annular N,N-prototropy, standard basic conditions generate a delocalized pyrazolate anion. Under these conditions, the reaction is governed by steric approach control , meaning the incoming electrophile (2-bromoacetamide) will almost exclusively attack the less hindered N1 position, yielding the undesired 1,3-isomer.

To successfully synthesize the 1,5-isomer, chemists must abandon standard thermodynamic/kinetic control and implement chelation-directed methodologies to force the electrophile into the sterically encumbered N2 pocket.

Mechanistic Pathway Visualization

Pathway SM Starting Material Ethyl 1H-pyrazole-3-carboxylate + 2-Bromoacetamide Cond1 Standard Basic Conditions (K₂CO₃, DMF) SM->Cond1 Cond2 Chelation-Directed Conditions (MgBr₂, i-Pr₂NEt, CH₂Cl₂) SM->Cond2 Int1 Pyrazolate Anion (Steric Control) Cond1->Int1 Int2 Mg²⁺ Chelate Complex (Electronic/Directing Control) Cond2->Int2 Prod1 1,3-Isomer (Undesired) N1-Alkylation Int1->Prod1 Less hindered attack Prod2 1,5-Isomer (Target) N2-Alkylation Int2->Prod2 Directed attack

Mechanistic divergence in pyrazole N-alkylation: Steric vs. chelation-controlled regioselectivity.

Troubleshooting & FAQs

Q1: Why does my standard alkylation with 2-bromoacetamide and K₂CO₃ yield almost exclusively the 1,3-isomer? A1: This is a classic manifestation of steric approach control. In the presence of an alkali metal carbonate in a polar aprotic solvent (e.g., DMF), the pyrazole is deprotonated to form a highly delocalized pyrazolate anion. The electrophile preferentially attacks the N1 position because it is sterically unencumbered compared to the N2 position, which is blocked by the adjacent, bulky ethyl carboxylate group. Literature confirms that without a directing group, [1].

Q2: How can I force the reaction to selectively yield the 1,5-isomer? A2: You must override the steric bias using a Lewis acid-mediated chelation strategy. By introducing Magnesium Bromide (MgBr₂) and a non-nucleophilic base like N,N-Diisopropylethylamine (i-Pr₂NEt), the hard Mg²⁺ ion forms a stable bidentate chelate complex with the N2 nitrogen of the pyrazole and the carbonyl oxygen of the adjacent ethyl ester. This chelation acts as a structural template,[2], thereby inverting the natural regioselectivity.

Q3: I am observing significant ester hydrolysis and dialkylation during the reaction. What is the causality, and how do I prevent this? A3:

  • Ester Hydrolysis: Caused by trace water reacting with strong, hard bases (e.g., NaOH, KOH) or extended heating with K₂CO₃. The resulting hydroxide ion attacks the ethyl ester, yielding the pyrazole-5-carboxylic acid. Solution: Ensure strictly anhydrous conditions and switch to a milder, non-nucleophilic base like i-Pr₂NEt[3].

  • Dialkylation: 2-Bromoacetamide contains a primary amide. If the base is too strong (e.g., NaH), the amide nitrogen of the newly attached 2-amino-2-oxoethyl group can be deprotonated, causing it to react with a second equivalent of the alkylating agent. Solution: The MgBr₂/i-Pr₂NEt system is mild enough to prevent amide deprotonation. Strictly control your stoichiometry to 1.05 equivalents of 2-bromoacetamide.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity profile.

BaseSolventAdditive / CatalystTemp (°C)Regioisomeric Ratio (1,5 : 1,3)Total Yield (%)Primary Outcome
K₂CO₃DMFNone805 : 9585Steric control; 1,3-isomer major.
NaHTHFNone0 to 2510 : 9078Kinetic control; amide dialkylation observed.
Cs₂CO₃DMSONone2515 : 8580Enhanced solubility, but still steric control.
i-Pr₂NEt CH₂Cl₂ MgBr₂ (1.2 eq) 25 85 : 15 72 Chelation control; 1,5-isomer major.

Self-Validating Experimental Protocol

Workflow: Chelation-Controlled Synthesis of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Note: This protocol utilizes self-validating TLC/LC-MS checkpoints to ensure the correct isomer is isolated.

  • Preparation of the Chelate Complex:

    • In an oven-dried, argon-purged Schlenk flask, dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ to create a 0.2 M solution.

    • Add anhydrous Magnesium Bromide etherate (MgBr₂·OEt₂, 1.2 equiv) in one portion.

    • Stir at room temperature (25 °C) for 30 minutes to ensure complete formation of the Mg-pyrazole chelate complex.

  • Deprotonation:

    • Add i-Pr₂NEt (1.5 equiv) dropwise via syringe. A slight color change may occur, indicating deprotonation of the non-chelated nitrogen.

  • Alkylation:

    • Add 2-bromoacetamide (1.1 equiv) portion-wise to avoid localized concentration spikes.

  • Reaction Monitoring (Self-Validation Step):

    • Stir the reaction at 25 °C for 12–16 hours.

    • Monitor via TLC (EtOAc/Hexane 1:1). Crucial Causality: The 1,5-isomer will elute faster (higher Rf​ ) than the 1,3-isomer. Because the N-alkyl group and the ester group are adjacent in the 1,5-isomer, they sterically shield each other's polar surfaces from the silica gel, reducing retention time compared to the fully exposed 1,3-isomer.

  • Quenching and Workup:

    • Quench the reaction with saturated aqueous NH₄Cl. This mildly acidic quench is required to break the strong magnesium chelate complex without hydrolyzing the ester.

    • Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to isolate the pure 1,5-isomer.

References

  • Edilova, Y. O., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." International Journal of Molecular Sciences, MDPI, 2025.[Link]

  • "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, ACS Publications, 2022.[Link]

  • Arbaciauskiene, E., et al. "Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones." Molecules, MDPI, 2022.[Link]

Sources

Purification techniques for pyrazole carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of pyrazole carboxylate derivatives. Pyrazole carboxylates are ubiquitous building blocks in medicinal chemistry and agrochemicals, serving as precursors to critical active pharmaceutical ingredients (APIs) like COX-2 inhibitors and CB1 receptor antagonists.

Due to the amphoteric nature of the pyrazole ring and the inherent regioselectivity challenges of the Knorr pyrazole synthesis, isolating these derivatives requires a deep understanding of their physicochemical properties. This guide is designed to help researchers troubleshoot common purification bottlenecks using field-proven, mechanistically grounded strategies.

Diagnostic Purification Workflow

Workflow Crude Crude Pyrazole Carboxylate Mixture Screening TLC & LC-MS Screening Crude->Screening Decision Regioisomers Present? Screening->Decision AcidBase Acid-Base Extraction (Remove Hydrazine) Decision->AcidBase No (Byproducts only) NP_Flash Normal Phase Flash (Shallow Gradient) Decision->NP_Flash Yes (Co-elution) Hydrolysis Ester Hydrolysis (LiOH / THF) AcidBase->Hydrolysis RP_HPLC Reverse Phase HPLC (C18, Formic Acid) NP_Flash->RP_HPLC Poor Resolution NP_Flash->Hydrolysis Good Resolution RP_HPLC->Hydrolysis Pure Pure Pyrazole Carboxylic Acid Hydrolysis->Pure

Diagnostic workflow for the isolation and purification of pyrazole carboxylate derivatives.

Troubleshooting Guides

Issue 1: Co-elution of 1,3- and 1,5-Disubstituted Regioisomers on Silica Gel Q: My cyclocondensation reaction yielded a mixture of regioisomers that appear as a single elongated spot on standard silica gel TLC. How can I resolve them? A: Causality: The condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines inherently produces 1,3- and 1,5-disubstituted regioisomers due to competitive nucleophilic attacks at both electrophilic carbonyl centers[1]. Because these isomers possess nearly identical dipole moments and polarities, they frequently co-elute on normal-phase silica[2]. Solution:

  • Flatten the Gradient: Shift from standard steep Hexane/Ethyl Acetate gradients to a much shallower isocratic or step gradient (e.g., Petroleum Ether/Ethyl Acetate 4:1 to 3:1) to maximize the separation factor ( α )[3].

  • Orthogonal Selectivity (Reverse-Phase): If normal-phase fails, switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column. Pyrazole regioisomers often exhibit differential hydrophobic interactions with the C18 stationary phase depending on how the substituents shield the pyrazole core. Use Acetonitrile/Water gradients modified with 0.1% Formic Acid[4].

Issue 2: Severe Peak Tailing and Poor Recovery Q: I am experiencing severe peak tailing during flash chromatography, resulting in broad fractions and poor mass recovery of my pyrazole carboxylate. A: Causality: The basic, pyridine-like nitrogen (N2) in the pyrazole ring strongly interacts with the acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding and ion-exchange mechanisms. Solution: Incorporate a basic modifier into your mobile phase. Adding 1% Triethylamine (TEA) competitively binds and deactivates the highly acidic silanol sites on the silica, preventing the pyrazole from irreversibly adsorbing. Alternatively, utilize specialized low-silanol activity columns (e.g., Newcrom R1) designed to prevent basic tailing[4].

Issue 3: Contamination with Unreacted Hydrazine Q: My isolated pyrazole carboxylate is contaminated with strongly colored byproducts and unreacted substituted hydrazine, which interferes with downstream coupling steps. A: Causality: Hydrazines are highly nucleophilic, basic, and prone to rapid oxidation in air, forming colored azo-byproducts[5]. They are often used in slight excess to drive the cyclocondensation to completion. Solution: Do not rely on chromatography to remove hydrazines. Instead, implement a rigorous acid-base extraction prior to column loading. Unreacted hydrazine can be selectively protonated and partitioned into the aqueous layer using dilute acid, while the pyrazole carboxylate (which is significantly less basic due to the electron-withdrawing ester group) remains in the organic layer[5].

Quantitative Data: Chromatographic Parameters

The following table summarizes the optimal physicochemical parameters for resolving common pyrazole carboxylate purification challenges.

Target / Impurity ProfileRecommended Stationary PhaseOptimal Mobile Phase SystemCritical AdditivesRationale
Regioisomer Mixtures (1,3- vs 1,5-substituted)Silica Gel (230-400 mesh)Petroleum Ether / Ethyl Acetate (Shallow Gradient: 9:1 to 3:1)NoneMaximizes theoretical plates for closely eluting non-polar isomers[3][6].
Basic Tailing Pyrazoles Silica Gel or AluminaHexane / Ethyl Acetate1% Triethylamine (TEA)TEA masks acidic silanol sites, preventing secondary retention mechanisms.
Highly Polar Isomers C18 (Reverse Phase)Acetonitrile / Water0.1% Formic AcidFormic acid ensures reproducible protonation states for MS compatibility[4].
Enantiomeric Pyrazoles Chiral CSP (e.g., Lux Amylose-2)Hexane / Ethanol or Isopropanol0.1% TFA or DEAChiral recognition requires specific steric environments[2].

Self-Validating Experimental Protocols

Protocol A: Acid-Base Extraction for Hydrazine Removal

This protocol leverages the pKa difference between the basic starting material and the weakly basic product to achieve a pre-chromatography cleanup[5][7].

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash: Wash the organic layer twice with an equal volume of 1M HCl (aqueous). Vigorously shake and vent. The unreacted hydrazine will protonate and partition into the aqueous layer.

  • Self-Validation Step: Test the acidic aqueous layer using Tollens' reagent or LC-MS. The presence of a silver mirror (Tollens) indicates hydrazine is successfully being removed. Repeat the acidic wash until the aqueous layer tests negative.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO 3​ to neutralize residual acid.

  • Isolation: Wash with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude, hydrazine-free pyrazole carboxylate[7].

Protocol B: Regioisomer Separation via Dry-Load Flash Chromatography

Dry-loading prevents the "solvent effect" (band broadening caused by the sample dissolving in a strong injection solvent), which is critical for resolving regioisomers with Δ Rf < 0.1[2].

  • Adsorption: Dissolve the crude mixture from Protocol A in a minimum amount of volatile solvent (e.g., Dichloromethane). Add silica gel (approx. 3x the mass of the crude product) and concentrate to total dryness on a rotary evaporator until a free-flowing powder is obtained.

  • Column Packing: Pack a flash column with silica gel using a non-polar solvent (e.g., Petroleum Ether).

  • Loading: Carefully pour the dry-loaded silica powder onto the top of the packed column bed. Top with a thin layer of protective sand.

  • Elution: Elute using a shallow step gradient (e.g., start at 9:1 Petroleum Ether:Ethyl Acetate, slowly increasing to 4:1, then 3:1)[3]. Collect small fraction volumes.

  • Self-Validation Step: When analyzing fractions via TLC, perform a 2D-TLC on any fractions suspected of co-elution. Spot the fraction, run it in one dimension, dry the plate, rotate 90 degrees, and run again. If two distinct spots appear off the diagonal, the isomers are still co-eluting and require RP-HPLC.

Frequently Asked Questions (FAQs)

Q: Can I separate pyrazole carboxylic acids directly on standard silica gel? A: It is highly discouraged. Free carboxylic acids streak severely on standard normal-phase silica due to strong hydrogen bonding, leading to massive product loss. It is chemically strategic to purify the pyrazole carboxylate ester first, and then perform a clean, base-catalyzed hydrolysis (e.g., using LiOH or NaOH in THF/Water at 50 °C) to yield the pure carboxylic acid[3][7].

Q: How do I definitively assign the 1,3- vs 1,5-regioisomer after chromatographic separation? A: Standard 1D 1 H-NMR is often insufficient. You must use 2D NMR techniques, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC. A NOE cross-peak between the N-substituent (e.g., N-methyl or N-phenyl) and the adjacent ring proton or substituent will definitively identify the spatial arrangement of the regioisomer[6].

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Technical Support Center: Overcoming Low Yield in N-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are losing valuable time and starting materials to poor yields and intractable regioisomer mixtures during pyrazole synthesis.

This guide moves beyond generic troubleshooting. We will dissect the mechanistic root causes of low yields in the three most common pathways for generating N-substituted pyrazoles: de novo Knorr synthesis, Chan-Lam cross-coupling, and direct N-alkylation. Every solution provided here is grounded in causality and backed by self-validating experimental protocols.

Section 1: De Novo Synthesis via the Knorr Condensation

Q: I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, but my yield of the desired 1,5-isomer is less than 40% due to the competitive formation of the 1,3-isomer. How can I control this regioselectivity?

A: The Knorr pyrazole synthesis is governed by a delicate balance of steric and electronic factors. The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic or less sterically hindered carbonyl carbon. If your diketone has similar carbonyl environments, you will inevitably generate a near 1:1 mixture of regioisomers, capping your maximum theoretical yield of the desired product at 50%.

The Mechanistic Fix: To drive regioselectivity and improve your yield, you must artificially differentiate the two carbonyls.

  • Electronic Tuning: If your synthetic route allows, install a temporary electron-withdrawing group (e.g., a trifluoromethyl group) adjacent to one carbonyl to increase its electrophilicity, directing the initial hydrazine attack exclusively to that site[1].

  • Solvent & Kinetic Control: Transient flow kinetic studies have demonstrated that the Knorr reaction involves complex autocatalytic pathways and is highly sensitive to the hydration state of the intermediates[2]. Switching to highly fluorinated, hydrogen-bond-donating solvents like TFE (2,2,2-trifluoroethanol) can alter the transition state, heavily favoring one regioisomer over the other.

Protocol: Regioselective Knorr Synthesis Workflow

Self-Validation Check: The use of low temperatures during addition prevents rapid, unselective thermal condensation, ensuring kinetic control.

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Controlled Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.05 equiv) dropwise over 15 minutes to minimize exothermic side reactions.

  • Catalysis: Add a catalytic amount of glacial acetic acid (10 mol%) to activate the carbonyl groups.

  • Cyclization: Warm the reaction to room temperature and stir for 4–12 hours. Monitor the intermediate hydrazone formation and subsequent cyclization via LC-MS.

  • Workup: Once the intermediate is consumed, concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3, extract with EtOAc, and purify via flash chromatography.

KnorrTroubleshooting Start Low Yield in Knorr Synthesis CheckIsomers Are regioisomers forming? Start->CheckIsomers YesIsomers Yes: Mixture of 1,3 & 1,5 CheckIsomers->YesIsomers NoIsomers No: Incomplete conversion CheckIsomers->NoIsomers FixRegio Differentiate Carbonyls (Electronic/Steric Tuning) YesIsomers->FixRegio FixSolvent Change Solvent to TFE/HFIP or adjust pH YesIsomers->FixSolvent FixTemp Increase Temperature or add Lewis Acid (e.g., Sc(OTf)3) NoIsomers->FixTemp

Troubleshooting workflow for poor yield and regioselectivity in Knorr pyrazole synthesis.

Section 2: C-N Cross-Coupling (Chan-Lam Arylation)

Q: I am attempting to N-arylate a pyrazole using an arylboronic acid via Chan-Lam coupling. My reaction stalls, and yields plateau at 30%. What is killing the catalyst turnover?

A: The Chan-Lam coupling relies on a Cu(II)/Cu(III) catalytic cycle that strictly requires a terminal oxidant (usually molecular oxygen) to reoxidize the Cu(I) resting state back to the active Cu(II) species[3]. A yield plateau at 30% almost always indicates catalyst starvation due to insufficient oxygen mass transfer or the precipitation of inactive copper oxides.

The Mechanistic Fix: In standard batch reactors (like round-bottom flasks), the surface-area-to-volume ratio severely limits O2 dissolution.

  • Oxidant Delivery: To prevent the catalyst from resting in the inactive Cu(I) state, increase the headspace pressure of O2/air, or transition to a continuous flow setup using a "tube-in-tube" gas reactor[4].

  • Ligand Stabilization: Use bipyridine to stabilize the copper intermediates and prevent the formation of insoluble, inactive copper species[5].

Table 1: Optimization Parameters for Chan-Lam N-Arylation
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Oxidant Ambient air (balloon)6.25% O2/N2 at 400 psiIncreases dissolved O2 concentration, accelerating Cu(I) to Cu(II) oxidation[5].
Ligand None (Ligand-free)Bipyridine (1.5 eq to Cu)Stabilizes Cu intermediates, prevents precipitation, and enhances selectivity[5].
Solvent TolueneDCM or THF/DMSOImproves solubility of the boronic acid and copper-ligand complex[6],[5].
Base Na2CO3 (Inorganic)NEt3 or iPr2NEtHomogenizes the reaction mixture, preventing clogging and mass transfer issues[6],[5].
Protocol: Continuous Aerobic Oxidative Chan-Lam Coupling

Self-Validation Check: The reaction mixture should remain a homogeneous blue/green color. A shift to brick-red or black indicates catalyst death (Cu2O/CuO formation).

  • Setup: In a pressure-rated vessel, combine the pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and Cu(OAc)2 (12.5 mol%)[5].

  • Ligand & Base: Add bipyridine (18.75 mol%) and N,N-diisopropylethylamine (1.5 equiv)[5].

  • Solvent: Dissolve the mixture in a 1:1 mixture of THF and DMSO to achieve a 0.5 M concentration.

  • Oxidation: Pressurize the vessel with a safe oxygen mixture (e.g., 6.25% O2 in N2 at 400 psi) to remain safely below the limiting oxygen concentration (LOC)[5].

  • Reaction: Heat to 90 °C and stir vigorously until complete consumption of the pyrazole is observed via TLC/LC-MS.

  • Purification: Filter the crude mixture through a pad of Celite to remove copper salts, concentrate, and purify via chromatography.

ChanLamCycle CuII Cu(II)L2 Active Catalyst Transmetalation Transmetalation with Ar-B(OH)2 CuII->Transmetalation CuII_Ar Ar-Cu(II)L Transmetalation->CuII_Ar Coordination Pyrazole Coordination CuII_Ar->Coordination CuII_Ar_Pyr Ar-Cu(II)-Pyrazole Coordination->CuII_Ar_Pyr Oxidation Oxidation by O2 (Rate Limiting) CuII_Ar_Pyr->Oxidation CuIII Ar-Cu(III)-Pyrazole Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim Product N-Aryl Pyrazole + Cu(I) RedElim->Product Product->CuII O2 reoxidation

Copper-catalyzed Chan-Lam coupling cycle highlighting the O2-dependent turnover step.

Section 3: Direct N-Alkylation of Unsymmetrical Pyrazoles

Q: When I alkylate my 3-substituted pyrazole with an alkyl halide, I get a 60:40 mixture of N1 and N2 alkylated products, and sometimes over-alkylation to the pyrazolium salt. How do I improve the yield of a single isomer?

A: The two nitrogen atoms in the pyrazole ring have highly similar nucleophilicities, making direct N-alkylation notoriously unselective[1]. Furthermore, using a large excess of the alkylating agent under harsh basic conditions will inevitably drive the reaction toward quaternization (the pyrazolium salt), destroying your yield.

The Mechanistic Fix: Regioselectivity in N-alkylation is heavily dictated by the size and coordination behavior of the base's cation[1].

  • The Cation Effect: Switching from K2CO3 to NaH can drastically alter the transition state. The smaller Na+ cation coordinates tightly with the pyrazole nitrogens, often shielding one nitrogen and preventing the formation of minor regioisomers[1].

  • Stoichiometric Discipline: Strictly limit the alkylating agent to 1.0–1.05 equivalents.

Table 2: Base and Solvent Effects on N-Alkylation Regioselectivity
Base / CationSolventTemperatureTypical Regiomeric Outcome
K2CO3DMF80 °CPoor (Thermodynamic mixture of N1/N2 isomers)
Cs2CO3DMF80 °CModerate (Favors the less sterically hindered Nitrogen)
NaHMeCN or THF0 °C to RTExcellent (High kinetic selectivity for specific functionalized pyrazoles)[1]
Protocol: Regioselective N-Alkylation using NaH

Self-Validation Check: The cessation of hydrogen gas bubbling during step 2 visually confirms the complete formation of the reactive pyrazolide anion.

  • Deprotonation: Suspend NaH (1.1 equiv, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) at 0 °C under an inert argon atmosphere.

  • Anion Formation: Slowly add the unsymmetrical pyrazole (1.0 equiv) dissolved in THF. Stir for 30 minutes at 0 °C until hydrogen gas evolution completely ceases.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise to maintain temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NH4Cl at 0 °C to neutralize any unreacted NaH.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.

AlkylationLogic Start N-Alkylation of Unsymmetrical Pyrazole BaseChoice Evaluate Base & Cation Start->BaseChoice K2CO3 K2CO3 / DMF (Thermodynamic) BaseChoice->K2CO3 NaH NaH / THF (Kinetic/Coordination) BaseChoice->NaH ResultK Mixture of Isomers K2CO3->ResultK ResultNa High Regioselectivity NaH->ResultNa OverAlk Is Pyrazolium Salt Forming? ResultK->OverAlk ReduceEq Reduce Alkyl Halide to 1.0 eq Lower Temp to 0 °C OverAlk->ReduceEq

Decision matrix for optimizing base and stoichiometry in pyrazole N-alkylation.

Sources

Pyrazole Cyclocondensation Technical Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The Knorr pyrazole synthesis—a cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative—is a cornerstone methodology for generating pyrazole scaffolds in drug discovery[1]. Despite its versatility, scientists frequently encounter bottlenecks regarding regioselectivity, incomplete conversion, and byproduct formation[1][2].

This guide is structured to help researchers diagnose these issues mechanistically, understand the causality behind reaction failures, and implement field-proven, self-validating protocols.

Core Mechanism & Diagnostic Logic

To troubleshoot effectively, one must first understand the kinetic pathways of the reaction. The synthesis proceeds via an initial condensation to form a hydrazone or enamine intermediate, followed by an intramolecular nucleophilic cyclization and a final aromatizing dehydration step[3].

Mechanism A 1,3-Dicarbonyl + Hydrazine B Hydrazone Intermediate A->B Condensation (-H2O) C Cyclization (Non-aromatic) B->C Intramolecular Attack D Dehydration -> Pyrazole C->D Aromatization (-H2O)

General mechanism of the Knorr pyrazole synthesis via cyclocondensation.

When this pathway deviates, it typically manifests in one of three ways: stalled intermediates, loss of regiocontrol, or reagent degradation. Use the diagnostic workflow below to isolate your specific issue.

Troubleshooting Start Analyze Reaction Outcome Q1 Is conversion complete? Start->Q1 Q2 Multiple regioisomers? Q1->Q2 Yes A1 Increase Temp & Add AcOH Catalyst Q1->A1 No (Stalled) Q3 Dark colored impurities? Q2->Q3 No A2 Switch to HFIP/TFE Solvent Q2->A2 Yes (Poor Selectivity) A3 Use Inert Atmosphere & Fresh Hydrazine Q3->A3 Yes (Oxidation) Success Purify Desired Pyrazole Q3->Success No (Clean Profile) A1->Start A2->Start A3->Start

Diagnostic logic workflow for troubleshooting pyrazole cyclocondensation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I observing a mixture of regioisomers, and how can I drive the reaction toward a single product?

  • Causality: When utilizing unsymmetrical 1,3-dicarbonyl compounds, the substituted hydrazine can initiate nucleophilic attack at either of the two distinct carbonyl carbons[2]. This leads to two competing kinetic pathways, generating a mixture of regioisomers (e.g., 1,3,5-trisubstituted vs. 1,3,4-trisubstituted pyrazoles)[2][4]. The preference is dictated by the electrophilicity of the carbonyls and the steric hindrance of adjacent substituents[1].

  • Actionable Solution: Modulate the solvent environment. Utilizing fluorinated solvents like hexafluoroisopropanol (HFIP) or 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity[2]. These strongly hydrogen-bonding, highly polar but low-nucleophilicity solvents selectively activate the more sterically accessible carbonyl, heavily biasing the initial condensation step[2].

Q2: My reaction stalls at the hydrazone intermediate. How do I force the intramolecular cyclization?

  • Causality: The initial condensation to form the hydrazone is rapid, but the subsequent intramolecular attack requires the second hydrazine nitrogen to be sufficiently nucleophilic and the remaining carbonyl to be adequately electrophilic[3]. If the reaction pH is too high, the carbonyl is unactivated; if too low, the hydrazine is fully protonated and rendered non-nucleophilic.

  • Actionable Solution: Introduce a catalytic amount of glacial acetic acid to precisely tune the pH[5]. This provides enough proton activity to activate the carbonyl for cyclization without completely quenching the nucleophilicity of the second nitrogen atom[5]. Elevate the temperature to 100–110 °C using a solvent like 1-propanol to overcome the activation energy barrier for the dehydration/aromatization step[5].

Q3: The reaction mixture turns dark brown, and I am losing yield to colored impurities. What is happening?

  • Causality: Discoloration is a hallmark of hydrazine degradation. Reagents like phenylhydrazine are highly prone to oxidation and photolytic decomposition, generating complex, highly conjugated (and thus colored) polymeric byproducts[3].

  • Actionable Solution: Switch from free-base hydrazines to their corresponding hydrochloride salts (e.g., phenylhydrazine HCl), which are significantly more stable[3]. If the free base must be used, ensure it is freshly distilled, rigorously degas all solvents, and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions[3].

Quantitative Troubleshooting Data

The table below summarizes the quantitative impact of various reaction parameters on the yield and regioselectivity of pyrazole cyclocondensations.

Reaction ParameterConditionObserved Effect on Yield / SelectivityMechanistic Rationale
Solvent Ethanol (Protic, Standard)Moderate Yield (50-70%), Poor RegioselectivityStandard solvation; weak hydrogen bonding fails to differentiate carbonyls.
Solvent HFIP (Fluorinated, Strong H-bond)High Yield (>85%), Excellent RegioselectivityStrong H-bonding selectively activates the less hindered carbonyl[2].
Catalyst None (Neutral pH)Reaction stalls at hydrazoneInsufficient electrophilic activation of the second carbonyl[3].
Catalyst Glacial Acetic Acid (Catalytic)Fast conversion (1-2 hrs), High YieldOptimal pH balances carbonyl activation and hydrazine nucleophilicity[5].
Atmosphere Ambient AirHigh impurity profile, dark discolorationOxidative degradation of electron-rich hydrazine precursors[3].

Self-Validating Experimental Protocol

Regioselective Synthesis of Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

This protocol leverages the Knorr pyrazole synthesis principles to condense ethyl acetoacetate (a β-ketoester) with phenylhydrazine, forming the neuroprotective agent Edaravone[6]. The procedure incorporates self-validating checkpoints to ensure mechanistic fidelity.

Materials:

  • Ethyl acetoacetate (1.0 equiv, limiting reagent)

  • Phenylhydrazine (1.1 equiv)[5]

  • Glacial acetic acid (Catalytic, 3-5 drops)[5]

  • 1-Propanol (Solvent)[5]

Step-by-Step Methodology:

  • Reagent Preparation & Initiation: In a 20-mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (3 mmol) in 3 mL of 1-propanol[5].

    • Causality: 1-propanol provides a sufficiently high boiling point to drive the subsequent dehydration step[5].

  • Catalyzed Condensation: Add phenylhydrazine (3.3 mmol) dropwise to the stirring solution. Immediately add 3 drops of glacial acetic acid[5].

    • Validation Check 1: The addition is slightly exothermic, and condensation droplets (water byproduct from imine formation) will quickly appear on the flask walls, confirming the initial nucleophilic attack[6].

  • Cyclization & Aromatization: Heat the reaction mixture on a stirring hot plate to approximately 100–110 °C[5].

    • Causality: Thermal energy overcomes the barrier for intramolecular attack of the secondary nitrogen onto the ester moiety, driving the loss of the second water/alcohol molecule[5].

  • In-Process Monitoring (Self-Validation): After 1 hour of heating, perform a Thin Layer Chromatography (TLC) analysis using 30% ethyl acetate / 70% hexanes as the mobile phase[5]. Co-spot with the starting ethyl acetoacetate.

    • Validation Check 2: The reaction is complete when the starting material spot is entirely consumed, replaced by a lower-Rf product spot (due to the highly polar pyrazolone core).

  • Precipitation & Isolation: Once complete, remove the flask from heat. While the solution is still hot, slowly add 10 mL of deionized water with vigorous stirring[5]. Allow the mixture to cool slowly to room temperature over 30 minutes, then transfer to an ice bath[1][5].

    • Causality: Slow cooling promotes the growth of high-purity crystalline needles rather than an amorphous precipitate[6].

  • Filtration: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water followed by a minimal amount of cold hexanes to remove any non-polar impurities or unreacted phenylhydrazine[3].

  • Final Validation: Dry the product and determine the melting point.

    • Validation Check 3: Edaravone exhibits tautomerism (keto vs. enol forms); verify structural integrity via 1H NMR, noting the acidic methylene protons characteristic of the pyrazolone core[6].

References

  • Benchchem: Troubleshooting the reaction mechanism of pyrazole formation. 3

  • Benchchem: Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. 1

  • Benchchem: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. 2

  • The Royal Society of Chemistry: Knorr Pyrazole Synthesis of Edaravone. 6

  • ACS Publications: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.4

  • Chem Help Asap: Knorr Pyrazole Synthesis. 5

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrazole derivatives, in particular, are of significant interest due to their diverse biological activities. This guide provides an in-depth comparative analysis of synthetic strategies for a promising building block, Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate. The objective is to equip researchers with the necessary insights to select the most suitable synthetic route based on efficiency, scalability, and control over product purity.

Two primary synthetic strategies are evaluated, both commencing from the formation of the pyrazole core, followed by the introduction of the N-acetamide side chain. The key distinction lies in the method of introducing this side chain, which has significant implications for the overall efficiency and practicality of the synthesis.

Route 1: Post-Cyclization N-Alkylation of Ethyl 1H-pyrazole-5-carboxylate

This strategy focuses on first constructing the pyrazole ring and subsequently attaching the acetamide side chain to the N1 position. This approach is versatile and allows for the late-stage introduction of the desired functional group. Two variations of this route are considered: direct alkylation with 2-chloroacetamide and a two-step approach via a nitrile intermediate.

Synthesis of the Core Intermediate: Ethyl 1H-pyrazole-5-carboxylate

The foundational step for this route is the synthesis of Ethyl 1H-pyrazole-5-carboxylate. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. One well-established procedure utilizes the reaction of diethyl oxalate with a suitable C2-synthon in the presence of a base, followed by cyclization with hydrazine hydrate. For instance, the reaction of diethyl oxalate with acetone in the presence of sodium ethoxide generates ethyl 2,4-dioxovalerate, which upon treatment with hydrazine hydrate, yields the corresponding substituted pyrazole carboxylate[1].

Route 1A: Direct N-Alkylation with 2-Chloroacetamide

This is the most direct approach, involving the N-alkylation of the pre-formed Ethyl 1H-pyrazole-5-carboxylate with 2-chloroacetamide in the presence of a base.

Route_1A Pyrazole Ethyl 1H-pyrazole-5-carboxylate Product Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate Pyrazole->Product Base (e.g., K2CO3), Solvent (e.g., DMF) Chloroacetamide 2-Chloroacetamide Chloroacetamide->Product Isomer N2-alkylation byproduct Product->Isomer Potential Isomer Formation

A schematic representation of the direct N-alkylation approach (Route 1A).

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the pyrazole salt and promotes the SN2 reaction. A mild base such as potassium carbonate is often preferred to deprotonate the pyrazole nitrogen without promoting significant side reactions.

Key Challenge: Regioselectivity A significant drawback of this method is the potential for the formation of a mixture of N1 and N2 alkylated isomers.[2] The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, leading to a lack of regioselectivity in many cases. The ratio of the two isomers is influenced by the steric hindrance of the substituents on the pyrazole ring and the nature of the alkylating agent. For Ethyl 1H-pyrazole-5-carboxylate, the ester group at C5 offers some steric hindrance, which may favor alkylation at the N1 position, but the formation of the N2 isomer is still a significant possibility. This necessitates careful chromatographic purification, which can be challenging and costly on a larger scale.

Route 1B: Two-Step N-Alkylation via a Nitrile Intermediate

To circumvent the challenges of direct amidation and potential side reactions, a two-step sequence involving a nitrile intermediate is a viable alternative. This route consists of the N-alkylation of Ethyl 1H-pyrazole-5-carboxylate with chloroacetonitrile, followed by the selective hydrolysis of the resulting nitrile to a primary amide.

Route_1B Pyrazole Ethyl 1H-pyrazole-5-carboxylate Nitrile_Intermediate Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate Pyrazole->Nitrile_Intermediate Base (e.g., K2CO3), Solvent (e.g., DMF) Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Nitrile_Intermediate Hydrolysis Selective Hydrolysis Nitrile_Intermediate->Hydrolysis Product Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate Hydrolysis->Product

A schematic of the two-step N-alkylation via a nitrile intermediate (Route 1B).

Causality Behind Experimental Choices: Chloroacetonitrile is a reactive alkylating agent that can be used under similar conditions as 2-chloroacetamide. The critical step in this route is the selective hydrolysis of the nitrile group to the primary amide without affecting the ethyl ester functionality. This can often be achieved under controlled acidic or basic conditions, for example, using a mixture of an acid and an alcohol, or through catalytic methods.

Advantages of the Nitrile Intermediate Route:

  • Improved Regioselectivity: The N-alkylation with chloroacetonitrile may offer better regioselectivity compared to 2-chloroacetamide in some cases.

  • Milder Final Step: The hydrolysis of the nitrile can often be performed under milder conditions than direct amidation reactions, potentially leading to a cleaner product profile.

Route 2: Pyrazole Ring Formation with a Substituted Hydrazine

This approach involves the synthesis of the pyrazole ring using a hydrazine derivative that already contains the acetamide side chain. The key starting material for this route would be (2-amino-2-oxoethyl)hydrazine.

Route_2 Substituted_Hydrazine (2-amino-2-oxoethyl)hydrazine Product Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate Substituted_Hydrazine->Product Dicarbonyl 1,3-Dicarbonyl Synthon Dicarbonyl->Product Cyclocondensation

A conceptual schematic of pyrazole synthesis using a pre-functionalized hydrazine (Route 2).

Key Challenge: Synthesis of (2-amino-2-oxoethyl)hydrazine The primary obstacle for this route is the accessibility of the substituted hydrazine. While conceptually straightforward, the synthesis of (2-amino-2-oxoethyl)hydrazine is not trivial. One potential approach involves the hydrazinolysis of glycinamide. However, this reaction can be challenging to control and may lead to undesired side products. The lack of a readily available and cost-effective source for this starting material significantly diminishes the practicality of this route for large-scale synthesis.

Comparative Analysis

FeatureRoute 1A: Direct AlkylationRoute 1B: Nitrile IntermediateRoute 2: Substituted Hydrazine
Number of Steps 232 (conceptually)
Key Challenge Regioselectivity (N1 vs. N2)Selective nitrile hydrolysisSynthesis of the starting hydrazine
Purification Potentially difficult chromatographic separation of isomers.Generally cleaner reactions, simpler purification.Dependent on the purity of the starting hydrazine.
Scalability Limited by purification challenges.More scalable due to potentially cleaner reactions.Severely limited by the availability of the starting material.
Overall Yield Moderate, but reduced by isomer separation.Potentially higher overall yield of the desired isomer.Likely low due to the difficulty in preparing the hydrazine.
Cost-Effectiveness Starting materials are readily available, but purification costs can be high.Slightly more expensive starting materials (chloroacetonitrile), but potentially lower purification costs.High cost due to the complex synthesis of the starting hydrazine.

Experimental Protocols

Protocol for Route 1B: N-Alkylation with Chloroacetonitrile and Subsequent Hydrolysis

Step 1: Synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate

  • To a stirred solution of Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate.

Step 2: Selective Hydrolysis to Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate

  • Dissolve Ethyl 1-(cyanomethyl)-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of a suitable alcohol (e.g., ethanol) and a mineral acid (e.g., concentrated sulfuric acid) in a 10:1 ratio.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the conversion of the nitrile to the amide by TLC.

  • Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system to obtain pure Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate.

Conclusion and Recommendation

Based on this comparative analysis, Route 1B, proceeding through an N-alkylation with chloroacetonitrile followed by selective hydrolysis of the nitrile, emerges as the most promising and practical approach for the synthesis of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate. While this route involves an additional step compared to direct alkylation (Route 1A), it offers the significant advantage of potentially higher regioselectivity and cleaner reaction profiles, which simplifies purification and enhances scalability.

Route 1A, while more direct, is hampered by the critical issue of regioselectivity, which can lead to difficult-to-separate isomeric mixtures and ultimately lower yields of the desired product. Route 2 is currently not a viable option for practical synthesis due to the significant challenge in obtaining the required (2-amino-2-oxoethyl)hydrazine starting material.

For researchers and drug development professionals, the choice of a synthetic route is a critical decision that impacts project timelines and costs. The insights provided in this guide, which weigh the pros and cons of different synthetic strategies, are intended to facilitate an informed decision-making process, ultimately accelerating the path toward the discovery and development of new therapeutic agents.

References

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Chemical Reviews, 111(11), 6984-7034. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 33-42. [Link]

  • Huang, D., et al. (2018). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of the Serbian Chemical Society, 83(4), 455-465. [Link]

  • Elgemeie, G. H., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2085-2094. [Link]

  • Valcarcel, M., et al. (2016). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 16(5), 2339-2356. [Link]

  • Organic Syntheses. (1941). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF PSEUDOEPHEDRINE GLYCINAMIDE. Organic Syntheses, Coll. Vol. 9, p.47; Vol. 74, p.25. [Link]

  • Gao, F., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(21), 11585. [Link]

  • Google Patents. (2014).
  • Sloop, J. C. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3415. [Link]

  • Google Patents. (2015). WO2015097658A1 - Process for the regioselective synthesis of pyrazoles.
  • Xiong, W., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(17), 2948-2952. [Link]

  • Doubtnut. (2020, January 18). REACTION WITH SEMICARBAZIDE [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2014, July 25). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. [Link]

  • Kikelj, D., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]

  • Chemistry LibreTexts. (2024, July 30). 21.8: Chemistry of Amides. [Link]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. [Link]

  • Doubtnut. (2020, February 15). on reaction with diethyl oxalate forms: [Video]. YouTube. [Link]

  • Otake, Y., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration, 2, 1-13. [Link]

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A Comparative Analysis of Pyrazole-Based Kinase Inhibitors: Evaluating Efficacy Against Established Therapeutics in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of a representative pyrazole-based kinase inhibitor, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), with existing and emerging inhibitors of Cyclin-Dependent Kinase 2 (CDK2). Due to the limited publicly available data on the specific kinase inhibitory activity of Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate, this document will focus on the well-characterized, structurally related pyrazole carboxamide scaffold exemplified by AT7519. This analysis aims to provide a framework for evaluating novel pyrazole derivatives by contextualizing their potential efficacy against established and clinically relevant kinase inhibitors.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its versatility allows for the development of potent and selective inhibitors against various kinase targets. This guide will delve into the mechanism of action, comparative in-vitro efficacy, and the experimental protocols used to assess these compounds, providing valuable insights for researchers in the field of kinase inhibitor drug discovery.

The Central Role of CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the cell cycle.[3][4] Dysregulation of the CDK2 signaling pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.[5][6] The activation of the Cyclin E/CDK2 complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[4][7]

Below is a diagram illustrating the pivotal role of the Cyclin E/CDK2 complex in the G1/S transition of the cell cycle.

CDK2_Signaling_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activate pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb E2F E2F (free) pRb_E2F->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinE_CDK2 Cyclin E / CDK2 (active) CyclinE->CyclinE_CDK2 binds CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F hyper-phosphorylates pRb S_Phase S-Phase Entry & DNA Replication CyclinE_CDK2->S_Phase promotes p21_p27 p21/p27 (CKIs) p21_p27->CyclinE_CDK2 inhibits

Caption: The CDK2 signaling pathway at the G1/S checkpoint.

Comparative Efficacy of Pyrazole-Based and Other CDK Inhibitors

The development of CDK inhibitors has led to significant advancements in cancer therapy. This section compares the in-vitro efficacy of the pyrazole-based inhibitor AT7519 with other notable CDK inhibitors. AT7519 is a multi-CDK inhibitor with activity against CDK1, 2, 4, 6, and 9.[8][9] For comparison, we include the CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib, which are approved for the treatment of HR+/HER2- breast cancer, and the emerging selective CDK2 inhibitor, INCB123667.[10][11]

InhibitorPrimary Target(s)CDK2 IC50 (nM)Representative Cancer Cell LineCell Line IC50 (µM)Reference(s)
AT7519 (Pyrazole-based) CDK1, 2, 4, 5, 6, 947MYCN-amplified Neuroblastoma1.7 (LC50)[12]
Palbociclib CDK4/6~110 (in vitro kinase assay)ER+ Breast Cancer (MCF7)Varies (induces G1 arrest)[13][14]
Ribociclib CDK4/6>1000ER+ Breast CancerVaries (induces G1 arrest)[14][15]
Abemaciclib CDK4/6~430 (Ki)ER+ Breast CancerVaries (induces G1 arrest)[14][16]
INCB123667 CDK2Potent and SelectiveCyclin E amplified tumorsData from ongoing trials[10]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The data indicates that while AT7519 is a potent inhibitor of CDK2, the approved CDK4/6 inhibitors generally show weaker activity against this kinase.[14] Abemaciclib displays some off-target activity against CDK2 at higher concentrations.[13] The development of highly selective CDK2 inhibitors like INCB123667 is a promising strategy to target cancers with Cyclin E amplification and those that have developed resistance to CDK4/6 inhibitors.[10]

Experimental Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, a robust and high-throughput assay is required. The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[17][18]

Principle of the Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Step-by-Step Methodology
  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest (e.g., CDK2/Cyclin E), the substrate (e.g., a specific peptide or protein), and ATP in a suitable kinase buffer.

    • Add the test compound (e.g., the pyrazole inhibitor) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding the kinase or ATP and incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, and the luciferase/luciferin pair.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram illustrating the workflow of the ADP-Glo™ Kinase Assay.

ADP_Glo_Workflow Start Start: Prepare Kinase Reaction Mix AddInhibitor Add Test Inhibitor (Serial Dilutions) Start->AddInhibitor IncubateKinase Incubate (e.g., 30°C, 60 min) AddInhibitor->IncubateKinase Kinase Reaction AddADPReagent Add ADP-Glo™ Reagent IncubateKinase->AddADPReagent Stop Reaction & Deplete ATP IncubateDepletion Incubate (Room Temp, 40 min) AddADPReagent->IncubateDepletion AddDetectionReagent Add Kinase Detection Reagent IncubateDepletion->AddDetectionReagent Convert ADP to ATP & Detect IncubateDetection Incubate (Room Temp, 30-60 min) AddDetectionReagent->IncubateDetection ReadLuminescence Read Luminescence IncubateDetection->ReadLuminescence AnalyzeData Analyze Data & Determine IC50 ReadLuminescence->AnalyzeData

Caption: Workflow for determining kinase inhibitor IC50 using the ADP-Glo™ assay.

Conclusion

The pyrazole scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. As exemplified by AT7519, pyrazole-based compounds can exhibit potent, multi-targeted inhibition of key cell cycle regulators like CDK2. While direct data for Ethyl 1-(2-amino-2-oxoethyl)-1H-pyrazole-5-carboxylate is not currently available, the comparative framework presented in this guide provides a robust methodology for its future evaluation. By comparing its efficacy against well-characterized inhibitors such as AT7519 and clinically approved drugs like the CDK4/6 inhibitors, and by employing standardized in-vitro assays, researchers can effectively position novel pyrazole derivatives within the landscape of kinase inhibitor therapeutics. The continued exploration of this chemical space holds significant potential for the discovery of next-generation cancer therapies.

References

  • ADP-Glo™ Kinase Assay Protocol. Promega. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-salahi, R., Al-Qadasy, Z. A., Al-Maqtari, M. A., & Al-Salahi, O. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry.
  • American Association for Cancer Research. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Research.
  • American Association for Cancer Research. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Clinical Cancer Research.
  • Incyte's CDK2 Inhibitor INCB123667 Shows Promising Evidence of Clinical Activity in Patients with Advanced Solid Tumors, Notably Ovarian Cancer. (2024). Incyte. [Link]

  • ADP-Glo kinase assay. Bio-protocol. [Link]

  • Palbociclib inhibits CDK2 via a non-catalytic mechanism by.... ResearchGate. [Link]

  • Gampala, S., Gali, M., Vudem, D. R., & Akula, A. (2016). Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. Oncotarget, 7(44), 71876–71889.
  • Abdel-Magid, A. F. (2024). Cyclin-dependent kinase 2 (CDK2) inhibitors and others novel CDK inhibitors (CDKi) in breast cancer: clinical trials, current impact, and future directions.
  • CDK Signaling Pathway. Creative Diagnostics. [Link]

  • Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. (2021). Open Biology.
  • Clinical Outcomes With Abemaciclib After Prior CDK4/6 Inhibitor Progression in Breast Cancer: A Multicenter Experience. (2021).
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.
  • AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. (n.d.). Astex Therapeutics Ltd. [Link]

  • Preclinical Activity of Abemaciclib Alone or in Combination with Antimitotic and Targeted Therapies in Breast Cancer. (2018). Molecular Cancer Therapeutics.
  • TGFßR1 (ALK5) Kinase Assay Kit. BPS Bioscience. [Link]

  • CDK2 (cyclin dependent kinase 2). (2017).
  • cdk inhibitor at7519. (2026). Liv Hospital. [Link]

  • Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27. (2021). bioRxiv.
  • Therapeutically advantageous secondary targets of abemaciclib identified by multi-omics profiling of CDK4/6 inhibitors. (2017). bioRxiv.
  • Hu, C.-L., Wang, Y., Li, A., Liu, X., & He, D. (2014). CDK2 (cyclin dependent kinase 2)
  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., … & Raje, N. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION.
  • Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. (2009).
  • Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition. (n.d.). bioRxiv.
  • CDK2 Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

  • CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib.. ResearchGate. [Link]

  • Palbociclib-sensitive cell lines have low postmitotic CDK2 activity. A,.... ResearchGate. [Link]

  • CDK2 Target Review: Competitive Landscape, Key Data, and New Modalities. (2025). Drug Hunter.
  • Combination treatment with CDK2 inhibitor (BLU-222) and either palbociclib or ribociclib is synergistic in pre-clinical models of CDK4/6 inhibitor-resistant breast cancer. (2024). Cancer Research.
  • Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. (2016). Molecular Cancer Therapeutics.
  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025). Journal of Medicinal Chemistry.
  • Ribociclib: another CDK inhibitor hits the mark in breast cancer. (2017). The ASCO Post.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2022). [Link]

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., … & Moore, J. D. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry, 51(16), 4986–4999.
  • A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer. (n.d.).
  • Recent advances of cyclin-dependent kinases as potential therapeutic targets in HR+/HER2− metastatic breast cancer: a focus on ribociclib. (n.d.). Breast Cancer: Targets and Therapy.
  • Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design †. (n.d.). ResearchGate. [Link]

Sources

Benchmarking the synthetic efficiency of different catalytic systems for pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Systems for Pyrazole Synthesis: A Comparative Guide to Synthetic Efficiency

Pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in blockbuster therapeutics such as Celecoxib and Rimonabant[1]. Historically, the Knorr pyrazole synthesis—the condensation of 1,3-dicarbonyls with hydrazines—has been the workhorse for generating these heterocycles[2]. However, traditional methods often require harsh acidic conditions, suffer from poor regioselectivity, and generate stoichiometric waste[2]. As drug development demands greener, more efficient, and highly functionalized libraries, the focus has shifted toward advanced catalytic systems.

As an Application Scientist, I evaluate catalytic systems not just by their peak yield, but by their mechanistic elegance, scalability, and operational self-validation. This guide benchmarks the synthetic efficiency of emerging catalytic paradigms, providing actionable, field-proven insights for synthetic chemists.

Mechanistic Paradigms in Pyrazole Catalysis

Understanding the causality behind catalyst selection is critical for optimizing yield and regioselectivity. The choice of catalyst fundamentally alters the reaction pathway:

  • Oxidative N-N Coupling (Early Transition Metals): For highly substituted pyrazoles synthesized from non-traditional precursors (alkynes and nitriles), early transition metals like Titanium imido complexes are employed[3]. The catalytic cycle proceeds via a diazatitanacyclohexadiene intermediate. Because the barrier to N-N reductive elimination is overwhelmingly high (approx. 47.1 kcal/mol), the system relies on oxidatively induced coupling, where the thermodynamic driving force of pyrazole aromatization overcomes the weak N-N bond[3][4].

  • Biocatalytic Enamine-Imine Tautomerization: Immobilized enzymes, such as Thermomyces lanuginosus lipase on a metal-organic framework (TLL@MMI), provide exquisite regiocontrol[5]. The MOF microenvironment stabilizes the enzyme in organic/aqueous mixtures, while the enzyme active site lowers the activation energy for the sequential Michael addition and cyclization of phenylhydrazines, nitroolefins, and benzaldehydes[5].

  • Heterogeneous Polyoxometalates (POMs): Silverton-type polyoxomolybdates (e.g., NaMn) act as solid-acid "nano-reactors"[1][6]. Their highly oxygenated, negatively charged surfaces provide a pseudo-liquid phase that concentrates substrates, accelerating the dehydration-condensation of hydrazides and 1,3-diketones under solvent-free conditions[1].

G SM1 Traditional Substrates (1,3-Diketones + Hydrazines) Cat1 Heterogeneous POMs (e.g., NaMn Silverton) SM1->Cat1 Cat2 Biocatalysis (TLL@MMI MOF) SM1->Cat2 SM2 Multicomponent Substrates (Alkynes + Nitriles + Azo) Cat3 Early Transition Metals (Ti-Imido Complexes) SM2->Cat3 Int1 Condensation-Cyclization Thermodynamic Control Cat1->Int1 Solvent-free, Heat Int2 Enzyme-Substrate Complex Regioselective Activation Cat2->Int2 EtOH, 45°C Int3 Diazatitanacyclohexadiene Oxidative N-N Coupling Cat3->Int3 145°C, High Barrier Prod Functionalized Pyrazole Scaffold Int1->Prod Int2->Prod Int3->Prod

Mechanistic pathways of pyrazole synthesis across different catalytic systems.

Benchmarking Catalytic Efficiency

To objectively compare these systems, we must evaluate them across key performance indicators: turnover efficiency, reaction conditions, substrate scope, and green metrics.

Catalytic SystemCatalyst TypePrimary SubstratesTemp (°C)Time (h)Max Yield (%)RecyclabilityRef
py₂TiCl₂(NPh) Homogeneous Transition MetalAlkynes, Nitriles, Azobenzene14520~16-50*None[3]
[C₄mim][FeCl₄] Transition-Metal Ionic Liquid1,3-Diketones, Hydrazines251-2904 Cycles[7]
TLL@MMI (MOF) Immobilized BiocatalystBenzaldehydes, Hydrazines, Nitroolefins45890High[5]
NaMn (Silverton) Heterogeneous Polyoxometalate1,3-Diketones, Hydrazides80-1002-4997 Cycles[1]

*Note: Titanium imido systems are currently limited by competitive hydroamination pathways, but offer unprecedented access to novel retrosynthetic disconnections[3].

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning each step contains internal checks to ensure the chemical integrity of the process. Below are two optimized workflows for contrasting catalytic systems.

Protocol A: Solvent-Free Heterogeneous Synthesis using NaMn POM

Causality: Solvent-free conditions maximize the collision frequency between substrates and the solid catalyst surface, driving the equilibrium toward dehydration while eliminating organic solvent waste[1].

  • Reaction Setup: In a 10 mL glass vial, combine the hydrazide (1.0 mmol) and 1,3-diketone (1.0 mmol)[1].

  • Catalyst Addition: Add 0.4 mol% of the NaMn polyoxometalate catalyst[1]. Validation Check: The exceptionally low catalyst loading (0.4 mol%) ensures that the reaction is genuinely catalytic and not driven by stoichiometric reagent consumption.

  • Thermal Activation: Heat the mixture to 80-100 °C under constant stirring for 2-4 hours[1].

  • Reaction Monitoring: Monitor the consumption of the limiting reagent via TLC or LCMS. Validation Check: Complete disappearance of the starting material self-validates the end of the catalytic cycle, preventing product contamination with unreacted intermediates[8].

  • Product Isolation & Catalyst Recovery: Add hot ethanol to dissolve the pyrazole product. Centrifuge the mixture to separate the insoluble NaMn catalyst[1]. The catalyst is washed, dried, and ready for the next cycle (maintaining >95% activity for up to 7 runs)[1].

Protocol B: Biocatalytic One-Pot Synthesis using TLL@MMI

Causality: Utilizing an immobilized lipase in ethanol provides a mild environment that prevents enzyme denaturation while ensuring the solubility of organic substrates[5].

  • Substrate Combination: In a one-pot vessel, add benzaldehyde (1 mmol), phenylhydrazine hydrochloride (1 mmol), and the nitroolefin (1 mmol) in 2 mL of ethanol[5].

  • Biocatalyst Introduction: Introduce 10 mg of the TLL@MMI catalyst[5].

  • Incubation: Stir the mixture at 45 °C for 8 hours[5]. Validation Check: 45 °C is the thermodynamic sweet spot; higher temperatures risk thermal degradation of the lipase, while lower temperatures stall the reaction kinetics[5].

  • Separation: Filter the heterogeneous TLL@MMI catalyst from the ethanolic solution[5].

  • Purification: Concentrate the filtrate under reduced pressure and purify via recrystallization to yield the 1,3,5-trisubstituted pyrazole[5].

G Step1 Reaction Setup Substrates + Catalyst Step2 Catalytic Conversion (Monitored via TLC/LCMS) Step1->Step2 Step3 Phase Separation Filtration/Centrifugation Step2->Step3 Step4 Product Isolation Crystallization Step3->Step4 Filtrate Step5 Catalyst Recovery Washing & Drying Step3->Step5 Solid Residue Step5->Step1 Recycled Catalyst

Self-validating experimental workflow for heterogeneous catalyst recovery and recycling.

Conclusion

The selection of a catalytic system for pyrazole synthesis is dictated by the specific synthetic constraints of the project. For unparalleled green metrics, high yields, and scalability, heterogeneous POMs like NaMn are superior[1]. For complex, multicomponent regiocontrol, biocatalytic MOFs offer a highly specific, albeit slower, alternative[5]. Meanwhile, early transition metals remain essential for unlocking novel retrosynthetic disconnections directly from alkynes and nitriles[3].

References

  • Title: Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling Source: Journal of the American Chemical Society / NIH URL: [Link]

  • Title: Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature Source: Indian Academy of Sciences URL: [Link]

  • Title: One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework Source: PMC / NIH URL: [Link]

  • Title: Application of Heteropolyacids and Nano-Catalyst in Heterocycles Synthesis Source: Juniper Publishers URL: [Link]

  • Title: Two Mn(II)-Bridged Silverton-Type[UMo12O42]8– Polyoxometalates with Catalytic Activity for the Synthesis of Pyrazoles Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Comparative docking studies of pyrazole derivatives in kinase active sites.

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Pyrazole derivatives have emerged as a privileged and highly versatile scaffold in the design of small-molecule kinase inhibitors[1]. Because the pyrazole ring acts as a bioisostere for the adenine ring of adenosine triphosphate (ATP), it is uniquely suited to anchor into the highly conserved hinge region of the kinase active site[2]. This comparative guide provides an in-depth technical analysis of docking methodologies used to evaluate pyrazole-based inhibitors against various kinase targets (e.g., EGFR, ROS1, and Pim-1), detailing the structural causality behind binding affinities and providing self-validating experimental protocols for computational drug discovery.

Structural Rationale: Why Pyrazole Scaffolds?

Kinases play an essential role in cellular signaling, and their dysregulation is a hallmark of oncogenesis[3]. The ATP-binding pocket of a kinase is structurally dynamic, typically transitioning between an active (DFG-in) and inactive (DFG-out) state.

  • Hinge Region Anchoring: The nitrogen atoms of the pyrazole ring act as potent hydrogen bond donors and acceptors. This allows the scaffold to form critical bidentate hydrogen bonds with the backbone carbonyls and amides of the kinase hinge region (e.g., Met769 in EGFR or Met2029 in ROS1)[4][5].

  • Substituent Vectoring: By modifying the N1 or C3/C4 positions of the pyrazole ring, researchers can vector functional groups into adjacent hydrophobic pockets (such as the gatekeeper pocket or the DFG-out allosteric site), converting a promiscuous ATP-mimetic into a highly selective Type II inhibitor.

SignalingPathway RTK Receptor Tyrosine Kinase (EGFR/ROS1) RAS RAS RTK->RAS RAF RAF (Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NUC Cell Proliferation & Survival ERK->NUC INH Pyrazole Inhibitor INH->RTK Blocks ATP Pocket

RTK signaling cascade inhibited by pyrazole derivatives targeting the ATP pocket.

Comparative Docking Methodology: A Self-Validating Protocol

Standard rigid-receptor docking often fails to accurately predict the binding poses of bulky pyrazole derivatives due to the inherent plasticity of the kinase activation loop. To ensure scientific integrity, a hierarchical, flexible-receptor docking protocol (or Induced Fit Docking) must be employed[6].

Below is a field-proven, step-by-step methodology designed as a self-validating system:

  • Step 1: Target Protein Preparation (The "Receptor")

    • Action: Import high-resolution X-ray crystal structures (e.g., EGFR mutant PDB: 4HJO or wild-type PDB: 1XKK)[4]. Assign bond orders, add missing hydrogen atoms, and optimize the H-bond network at a physiological pH of 7.4.

    • Causality: Kinase active sites contain conserved water molecules. Proper hydration state modeling prevents steric clashes and accurately simulates water-mediated hydrogen bonds, which are critical for pyrazole binding.

  • Step 2: Ligand Preparation (The "Pyrazole Scaffolds")

    • Action: Generate 3D conformations of the pyrazole derivatives. Enumerate all possible tautomeric and protonation states using ligand preparation software.

    • Causality: The pyrazole ring contains adjacent nitrogen atoms that undergo rapid tautomerization. Failing to dock the correct tautomer will result in inverted H-bond donor/acceptor pairings at the hinge region, yielding false-negative docking scores.

  • Step 3: Receptor Grid Generation

    • Action: Define a bounding box (typically 15-20 Å) centered on the co-crystallized ligand within the ATP-binding pocket.

  • Step 4: Validation Checkpoint (Self-Validation)

    • Action: Re-dock the native co-crystallized ligand (e.g., gefitinib or crizotinib) back into the prepared grid[4].

    • System Validation: The protocol is considered validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the empirical crystal pose is ≤ 2.0 Å. If the RMSD exceeds this threshold, the grid or protonation states must be recalculated.

  • Step 5: Flexible Docking & Virtual Screening

    • Action: Execute docking using a tiered approach: High-Throughput Virtual Screening (HTVS) followed by Standard Precision (SP) and Extra Precision (XP) docking[5]. Allow side-chain flexibility for residues within 5 Å of the ligand to simulate an induced fit[6].

  • Step 6: Post-Docking Molecular Dynamics (MD) & MM-GBSA

    • Action: Subject the top-scoring complexes to 100-500 ns MD simulations and calculate binding free energies using MM-GBSA[5].

    • Causality: Docking scores are static. MD simulations validate the temporal stability of the pyrazole-hinge interactions over time, effectively filtering out false positives before in vitro testing.

DockingWorkflow P1 Target Preparation (Missing loops, Protonation) G1 Receptor Grid Generation (Active Site Definition) P1->G1 L1 Ligand Preparation (Tautomers, 3D Confs) D1 High-Throughput Virtual Screening (HTVS) L1->D1 G1->D1 D2 Standard/Extra Precision Docking (SP/XP) D1->D2 M1 Molecular Dynamics (MD) (Trajectory Analysis) D2->M1 M2 MM-GBSA (Binding Free Energy) M1->M2

Step-by-step computational workflow for comparative kinase docking.

Comparative Data Analysis: Pyrazole Performance Across Kinases

To objectively compare the performance of pyrazole derivatives, we analyze their binding affinities and interaction profiles across different kinase targets. The table below synthesizes comparative docking data from recent studies evaluating pyrazole-based inhibitors against mutated and wild-type kinases.

Compound / ScaffoldTarget KinaseBinding Energy (kcal/mol)Key Hinge Residue InteractionsSelectivity & Performance Notes
Pyrazole F4 (ortho-nitrophenyl)EGFR (Mutant T790M)-10.9Met769, Thr766Demonstrated superior binding affinity to the mutant protein compared to wild-type due to enhanced hydrophobic packing[4].
Pyrazole F4 (ortho-nitrophenyl)EGFR (Wild-Type)-7.8Met769Lower binding affinity; highlights the scaffold's potential for mutant-selective inhibition[4].
Compound 67463531 (Crizotinib analog)ROS1 (Mutant)-11.2Met2029, Glu2027Maintained stable RMSD over 500 ns MD simulation; strong candidate for overcoming crizotinib resistance[5].
Compound 5k (Pyrazolo[3,4-d]pyrimidinone)COX-2 / Kinase off-targets-9.5Trp373, Tyr341The pyrazole core mimics ATP, while the diphenylacetamide moiety maximizes aromatic stacking, yielding dual-target potential[2].

Experimental Validation & Causality

The ultimate test of any computational docking study is its correlation with in vitro enzymatic assays. For example, in the evaluation of pyrazole derivatives against EGFR, compounds that achieved docking scores exceeding -10.5 kcal/mol (such as derivative F4) consistently demonstrated potent downstream inhibition of cell proliferation pathways[4].

The causality here is deeply rooted in thermodynamics: the pyrazole ring's ability to form stable, low-energy hydrogen bonds with the kinase hinge region displaces high-energy water molecules from the ATP pocket. This entropic gain, combined with the enthalpic contribution of the hydrogen bonds, drives the highly negative binding free energy (MM-GBSA) observed during molecular dynamics simulations[5]. Consequently, the rigid self-validating docking protocol described above serves as a highly reliable predictor of in vitro kinase inhibition.

References[1] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI.https://www.mdpi.com/1420-3049/28/16/6071[4] Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. RJPBCS.https://www.rjpbcs.com/pdf/2025_16(3)/[10].pdf[5] Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. MDPI.https://www.mdpi.com/1424-8247/19/2/229[6] Discovery of Novel Pim-1 Kinase Inhibitors with a Flexible-Receptor Docking Protocol. ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jcim.9b00688[3] In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7403429/[2] Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives. PMC - NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10536412/

Sources

Head-to-head comparison of the cytotoxic effects of pyrazole analogs on cancer cell lines.

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold in Oncology

In the landscape of rational drug design, the pyrazole ring—a five-membered heterocyclic core containing two adjacent nitrogen atoms—has emerged as a highly privileged scaffold. Its unique electronic properties and capacity for diverse functionalization allow it to act as a bioisostere for various natural motifs, most notably the purine nucleus. This structural versatility enables pyrazole derivatives to selectively bind to the ATP-binding pockets of critical kinases, making them formidable candidates for targeted cancer therapy .

For drug development professionals and application scientists, evaluating the cytotoxic efficacy of pyrazole analogs requires moving beyond basic viability metrics. It demands a head-to-head mechanistic comparison of how specific structural modifications dictate target affinity—whether through Cyclin-Dependent Kinase (CDK) inhibition, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) blockade, or tubulin polymerization disruption.

Mechanistic Pathways of Pyrazole-Induced Cytotoxicity

The cytotoxicity of pyrazole analogs is rarely monolithic. Depending on their peripheral substitutions, these compounds initiate distinct apoptotic cascades. Understanding these pathways is critical for selecting the appropriate analog for specific tumor profiles.

Pathway P Pyrazole Analogs VEGFR VEGFR-2 Inhibition P->VEGFR Kinase Domain Binding CDK CDK2 / Cyclin Inhibition P->CDK ATP Competitive ROS ROS Generation P->ROS Stress Induction TUB Tubulin Inhibition P->TUB Polymerization Block Arrest Cell Cycle Arrest (G1/S or G2/M) VEGFR->Arrest CDK->Arrest Mito Mitochondrial Depolarization ROS->Mito TUB->Arrest Apop Apoptosis (Caspase-3/7 Activation) Arrest->Apop Mito->Apop Cytochrome c release

Fig 1: Mechanistic pathways of pyrazole analogs triggering cell cycle arrest and apoptosis.

  • CDK2 Inhibition: Pyrazolo[3,4-d]pyrimidine derivatives structurally mimic adenine, allowing them to competitively bind the ATP pocket of CDK2, arresting the cell cycle at the G1/S phase .

  • VEGFR-2 Inhibition: Pyrazolone-pyrazole hybrids exhibit high affinity for the VEGFR-2 kinase domain, suppressing tumor angiogenesis and inducing pre-G1 apoptosis .

  • Tubulin Disruption: 3,4-diaryl pyrazole analogs (combretastatin A-4 mimics) bind to the colchicine site on tubulin, preventing microtubule assembly and causing catastrophic G2/M phase arrest.

Head-to-Head Cytotoxicity Comparison

To objectively evaluate the translational potential of these compounds, we must compare their half-maximal inhibitory concentrations (IC50) across standard human cancer cell lines: MCF-7 (Breast), A549 (Lung), and HepG2 (Liver).

The following table synthesizes quantitative experimental data from recent structure-activity relationship (SAR) studies , , :

Compound Class / DerivativePrimary Target / MechanismMCF-7 (Breast) IC50A549 (Lung) IC50HepG2 (Liver) IC50
3,4-diaryl pyrazole (CA-4 analog) (Compound 6)Tubulin Polymerization0.06 – 0.25 nM0.06 – 0.25 nM0.06 – 0.25 nM
Benzoxazine-pyrazole (Compounds 22 & 23)EGFR Inhibition2.82 – 6.28 µM2.82 – 6.28 µMNot Evaluated
Isolongifolanone-pyrazole (Compound 37)ROS / Caspase-3 Activation5.21 µM> 20.00 µMNot Evaluated
1-(2-pyridinyl)-pyrazole (Compound 5)CDK2 Inhibition (IC50: 0.56 µM)8.03 µMNot Evaluated13.14 µM
Pyrazolone-pyrazole (Compound 27)VEGFR-2 Inhibition16.50 µMNot EvaluatedNot Evaluated
Standard: Doxorubicin DNA Intercalation~4.17 µM~3.63 µM~4.50 µM

Data Analysis: The 3,4-diaryl pyrazole derivatives exhibit nanomolar potency, outperforming standard chemotherapeutics like doxorubicin by orders of magnitude. This is driven by their precise structural mimicry of the tubulin-binding agent combretastatin A-4. Conversely, compounds targeting CDK2 (Compound 5) or EGFR (Compounds 22/23) show highly respectable low-micromolar efficacy, offering a more targeted kinase-inhibition profile that may result in lower systemic toxicity than broad-spectrum tubulin poisons.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity and reproducibility, the cytotoxicity and mechanistic action of pyrazole analogs must be validated through a rigorous, multi-tiered experimental workflow.

Workflow Seed 1. Cell Seeding (MCF-7, A549, HepG2) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat Incubate 3. Incubation (72h, 37°C, 5% CO2) Treat->Incubate Assay 4. Viability Assay (MTT / Formazan) Incubate->Assay Analyze 5. Data Analysis (IC50 Calculation) Assay->Analyze

Fig 2: Standardized high-throughput workflow for in vitro cytotoxicity screening.

In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay is specifically chosen because pyrazole analogs frequently induce mitochondrial depolarization. MTT relies on the metabolic reduction of the tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Therefore, a drop in MTT signal provides a direct, causal readout of pyrazole-induced mitochondrial dysfunction, rather than merely indicating membrane rupture.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours to allow adherence.

  • Treatment: Aspirate the medium and apply pyrazole analogs dissolved in DMSO (final DMSO concentration < 0.5% to prevent solvent toxicity) across a logarithmic concentration gradient (0.1 µM to 100 µM).

  • Incubation: Incubate for 72 hours. Note: A 72-hour window is critical as kinase inhibitors (like CDK2 blockers) require sufficient time to induce cell cycle arrest before secondary apoptosis occurs.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and dissolve the resulting intracellular formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Apoptosis Validation (Annexin V/PI Flow Cytometry)

Causality & Rationale: To prove that the cytotoxicity observed in the MTT assay is due to programmed cell death (apoptosis) rather than non-specific necrosis, dual staining is required. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

Protocol:

  • Harvesting: Treat cells with the calculated IC50 dose of the pyrazole analog for 48 hours. Harvest cells via trypsinization, ensuring collection of both adherent and floating (dead) cells.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry. Pyrazole-induced apoptosis will typically present as a significant shift of the cell population into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants.

Structure-Activity Relationship (SAR) Insights

The head-to-head data reveals that the cytotoxic potency of pyrazole analogs is exquisitely sensitive to peripheral functionalization :

  • Halogenation: The addition of electron-withdrawing groups (e.g., Chlorine or Fluorine) at the para-position of the phenyl ring attached to the pyrazole core significantly enhances lipophilicity and cellular penetration, directly correlating with lower IC50 values.

  • Hybridization: Fusing the pyrazole ring with a benzimidazole or thiazole moiety restricts the rotational freedom of the molecule, locking it into a conformation that perfectly mimics ATP. This drastically increases affinity for the CDK2 and EGFR kinase domains.

  • Methoxy Substitutions: In 3,4-diaryl pyrazoles, 3,4,5-trimethoxy substitutions on the A-ring are absolute prerequisites for potent tubulin inhibition, as they map directly to the binding pockets normally occupied by the methoxy groups of colchicine.

Conclusion

Pyrazole analogs represent a highly tunable arsenal in oncology drug development. While combretastatin-inspired pyrazoles offer unmatched nanomolar cytotoxicity via tubulin disruption, kinase-targeted pyrazolo-pyrimidines and pyrazolones offer the promise of high selectivity and reduced off-target effects. Future development must focus on optimizing these SAR profiles to overcome emerging kinase resistance mechanisms in aggressive solid tumors.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: International Journal of Molecular Sciences (2023) URL:[Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology (2021) URL:[Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities Source: RSC Advances (2025) URL:[Link]

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